19,20-Epoxycytochalasin D
Beschreibung
Eigenschaften
Molekularformel |
C30H37NO7 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
[(1R,2S,3S,5R,6R,8S,10Z,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20?,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI-Schlüssel |
WHJRAYUHVRYTTH-CIDHDKDUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling 19,20-Epoxycytochalasin D: A Technical Guide to its Discovery and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological significance of 19,20-Epoxycytochalasin D, a potent fungal metabolite. This document details the journey from its initial isolation to the definitive confirmation of its complex stereochemistry, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Fungal Origin
This compound is a member of the cytochalasan family of mycotoxins, a class of compounds known for their profound effects on the eukaryotic actin cytoskeleton.[1] It has been isolated from several species of endophytic and wood-inhabiting fungi, primarily within the Xylariaceae family.[2] Notable fungal sources include Xylaria hypoxylon, Xylaria cf. curta, Nemania sp., and Rosellinia sanctae-cruciana.[2][3][4][5] The discovery of this and related compounds has often been the result of bioassay-guided fractionation of fungal extracts, driven by their potent cytotoxic and antiplasmodial activities.[3][6]
Structural Elucidation: A Tale of Revision
The definitive determination of the molecular architecture of this compound was a multi-step process that involved a significant structural revision. The initial proposed structure was later corrected based on rigorous spectroscopic and crystallographic evidence.
Initial Proposal and Subsequent Revision
Initially, the structure of a related compound isolated from Xylaria hypoxylon was proposed as 19(αH), 20(αH)-epoxycytochalasin D.[6] However, subsequent detailed analysis led to a revision of the stereochemistry at the C-19 position. The confirmed and now accepted structure is 19(βH), 20(αH)-epoxycytochalasin D.[3][6] This seemingly subtle change in the spatial arrangement of a hydrogen atom has significant implications for the molecule's three-dimensional conformation and its interaction with biological targets.[3]
Spectroscopic and Crystallographic Confirmation
The structural confirmation of this compound was achieved through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRESIMS) was employed to determine the elemental composition and molecular formula.[3][4] A comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, was crucial for elucidating the complex proton and carbon framework and establishing connectivity within the molecule.[3][6][7] The unambiguous determination of the relative and absolute stereochemistry was ultimately accomplished through single-crystal X-ray diffraction analysis.[3][4][6]
Quantitative Data Summary
The biological activities of this compound and its analogs have been evaluated in various assays. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | P-388 | Potent (exact value not specified) | [6] |
| This compound | MOLT-4 | More potent than Cytochalasin D | [3] |
| This compound | BT-549 | 7.84 | [8] |
| This compound | LLC-PK11 | 8.4 | [8] |
| 19,20-Epoxycytochalasin N1 | SW-620 | 1.34 | [5][7] |
| 19,20-Epoxycytochalasin C | HT-29 | 0.65 | [9] |
Table 2: Antiplasmodial Activity of this compound
| Compound | Parasite Strain | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum (3d7) | 9.77 | [6] |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation, purification, and structural characterization of this compound, synthesized from multiple research findings.
Fungal Cultivation and Fermentation
-
Organisms: Xylaria cf. curta, Xylaria karyophthora, Rosellinia sanctae-cruciana, Nemania diffusa.[2]
-
Solid-State Fermentation: The endophytic fungus is cultivated on a solid rice medium.[2]
-
Liquid-State Fermentation: The fungus is grown in a liquid medium such as Potato Dextrose Broth (PDB).[2]
-
Agar (B569324) Plate Cultivation: The fungus is cultivated on the surface of a suitable agar medium like malt (B15192052) extract agar.[2]
Extraction and Isolation
-
Extraction: The fungal biomass and/or the fermentation broth are extracted with an organic solvent, typically ethyl acetate.[6]
-
Initial Fractionation: The crude extract is subjected to column chromatography for initial separation.[2]
-
Purification: Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column and a water/acetonitrile gradient.[2] Size-exclusion chromatography, such as with Sephadex LH-20, may also be employed.[2]
Structural Elucidation Techniques
-
High-Resolution Mass Spectrometry (HR-MS): Utilized to determine the precise molecular formula of the purified compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are performed to elucidate the detailed chemical structure and relative stereochemistry.[2][3][7]
-
X-ray Diffraction: Single-crystal X-ray diffraction is used to determine the absolute configuration of the molecule if a suitable crystal can be obtained.[3][4]
Visualizing the Processes
The following diagrams illustrate the logical workflow for the discovery and characterization of this compound, as well as its proposed mechanism of action.
Biosynthesis and Mechanism of Action
The biosynthesis of cytochalasans, including this compound, is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex.[10] This molecular machinery constructs the characteristic perhydroisoindolone core fused to a macrocyclic ring.[10] The final epoxidation at the C19-C20 position is believed to be catalyzed by a cytochrome P450 monooxygenase.[10]
The primary molecular target of this compound is the actin cytoskeleton.[1] By binding to the barbed (fast-growing) end of actin filaments, it effectively caps (B75204) the filament and prevents the addition of new actin monomers.[1][11] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism of action underlies its observed cytotoxic, antiplasmodial, and phytotoxic effects.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
A Technical Guide to the Cytotoxic Effects of 19,20-Epoxycytochalasin D on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cytotoxic properties of 19,20-Epoxycytochalasin D, a fungal metabolite of the cytochalasan family. We delve into its mechanism of action, summarize its efficacy against various cancer cell lines, provide detailed experimental protocols for its study, and visualize the key cellular pathways it modulates.
Overview of this compound
This compound is a natural compound isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[1] As a member of the cytochalasan family, its primary mode of action involves the disruption of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1] This interference with fundamental cellular processes triggers a cascade of events, often culminating in programmed cell death (apoptosis), making it a compound of significant interest for its potential anti-cancer activities.[1][2]
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been evaluated against a panel of human and other mammalian cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which measure a compound's potency, are summarized below. It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC₅₀ values.[2]
| Cell Line | Cancer/Cell Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | 0.16[3][4] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84[3] |
| MOLT-4 | Human Leukemia | This compound | 10.0[4] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | 8.4[3][5] |
| SK-MEL | Human Skin Melanoma | This compound | > 10[3] |
| KB | Human Oral Epidermoid Carcinoma | This compound | > 10[3] |
| SK-OV-3 | Human Ovarian Adenocarcinoma | This compound | > 10[3] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[5][6] |
| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[5] |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | > 10[5] |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | > 10[5] |
| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | > 10[5] |
Observations:
-
This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[2][4]
-
It shows moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[2][3]
-
Compared to its analog, 19,20-Epoxycytochalasin C, it appears less potent against some cell lines. 19,20-Epoxycytochalasin C shows significant activity against HL-60 and HT-29 cell lines.[2][5]
Mechanism of Action: Cytoskeletal Disruption and Apoptosis Induction
The primary mechanism of cytotoxicity for cytochalasans is the inhibition of actin polymerization.[2] This disruption of the cellular cytoskeleton acts as a potent stress signal, initiating programmed cell death.
3.1 Actin Disruption this compound binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of the actin cytoskeleton.[1][2] This collapse of a critical cellular structure triggers downstream signaling cascades.
3.2 Induction of Apoptosis The apoptotic cascade induced by this compound appears to involve the intrinsic (mitochondrial) pathway and may also engage the endoplasmic reticulum (ER) stress pathway.[2] While the precise pathways for this specific compound are still under full investigation, studies on closely related cytochalasans provide a likely model.[1] Research on 19,20-Epoxycytochalasin C has shown it induces a dose-dependent S-phase cell cycle arrest, activates caspase-3, and inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiplasmodial Potential of 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial properties of 19,20-Epoxycytochalasin D, a fungal metabolite that has demonstrated significant potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document synthesizes the current understanding of its efficacy, selectivity, and mechanism of action, offering a valuable resource for researchers engaged in the discovery and development of novel antimalarial agents.
Core Efficacy and Cytotoxicity Data
This compound exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the key quantitative data, providing a clear comparison of its antiplasmodial efficacy and its cytotoxic profile against various mammalian cell lines.[1]
Table 1: In Vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |
| D6 (chloroquine-sensitive) | ~0.0008 | 0.4 | [2][3] |
| W2 (chloroquine-resistant) | ~0.0008 | 0.4 | [2][3] |
| 3D7 | 0.00977 (9.77 nM) | 5.11 | [1][4] |
Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[1]
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [2][3] |
| BT-549 | Human breast carcinoma | 7.84 | [2][3][5] |
| LLC-PK11 | Pig kidney epithelial | 8.4 | [2][3][5] |
| P388 | Murine leukemia | 0.16 | [2][3][6] |
| SK-MEL | Human skin melanoma | >10 | [2][3] |
| KB | Human oral epidermoid carcinoma | >10 | [2][3] |
| SK-OV-3 | Human ovarian cancer | >10 | [2][3] |
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |
| D6/W2 (~0.0008 µM) | Vero (>9.1 µM) | >11,375 |
| 3D7 (0.00977 µM) | Vero (>9.1 µM) | >931 |
The high selectivity index, particularly against the non-cancerous Vero cell line, suggests a favorable therapeutic window for this compound, indicating it is significantly more toxic to the malaria parasite than to host cells.[1]
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of this compound, like other members of the cytochalasan family, is the actin cytoskeleton.[7][8] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of actin monomers.[8] This disruption of actin dynamics is a critical mechanism, as the actin-myosin motor of the parasite is essential for key processes such as host cell invasion and cell division.[9] The interference with these fundamental cellular processes is believed to trigger downstream signaling cascades that lead to parasite death.[8]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the inhibition of parasite growth by quantifying the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.[8]
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.
-
Treatment: Asynchronous parasite cultures (typically at the ring stage with 1% parasitemia and 2% hematocrit) are incubated in 96-well plates with the serially diluted compound for 72 hours.
-
Lysis and Staining: After incubation, the cells are lysed to release the parasites, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation at ~485 nm and emission at ~530 nm).
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined using a non-linear regression model.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Cell Culture: Mammalian cell lines (e.g., Vero, BT-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cultured cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC₅₀ is determined by plotting cell viability against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]
Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D is a potent fungal metabolite that exerts significant effects on eukaryotic cells, primarily through its interaction with the actin cytoskeleton. This technical guide provides an in-depth analysis of its impact on cell morphology and division, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. As a member of the cytochalasan family, its mechanism of action involves the inhibition of actin polymerization, leading to a cascade of cellular events including altered morphology, cell cycle arrest, and apoptosis. This document serves as a comprehensive resource for researchers investigating cytoskeletal dynamics, cell division, and for professionals in the field of drug development exploring novel therapeutic agents.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of this compound is the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1] Like other cytochalasans, it binds to the barbed (fast-growing) end of actin filaments, a process that inhibits the polymerization and elongation of new actin monomers.[1] This disruption of actin dynamics is the foundational event that triggers a series of downstream cellular responses.
Effects on Cell Morphology
Treatment of cells with this compound and its close analog, Cytochalasin D, leads to profound changes in cell morphology. The disruption of the actin filament network results in a loss of structural integrity, causing cells to retract, round up, and detach from the substrate.[2]
Key Morphological Changes:
-
Cell Rounding: A significant increase in cell circularity is observed as the actin stress fibers are disassembled.
-
Decreased Adhesion Area: The disruption of focal adhesions leads to a reduction in the cell's spread area on a substrate.[2]
-
Increased Cell Height: As the cell rounds up, its height typically increases.[2]
-
Apoptotic Blebbing: In later stages, the cell membrane undergoes blebbing, a characteristic feature of apoptosis.
Quantitative Data on Morphological Changes
While specific quantitative analysis for this compound is limited, studies on Cytochalasin D provide valuable insights.
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Adhesion Area | Fibroblasts | Cytochalasin D | Significantly decreased | [2] |
| Cell Height | Fibroblasts | Cytochalasin D | Significantly increased | [2] |
| Cell Shape | Fibroblasts | Cytochalasin D | Change from a cone to a hemisphere-like shape | [2] |
| Anchorage-dependent Adhesion | Fibroblasts | Cytochalasin D (30 min) | 70 ± 7% of cells lost anchorage and adopted a rounded morphology | [3] |
Effects on Cell Division and Cytokinesis
The integrity of the actin cytoskeleton is paramount for the successful completion of cell division, particularly during cytokinesis. This compound's interference with actin polymerization directly impacts this process.
-
Inhibition of Cytokinesis: The compound prevents the formation of the contractile actin ring, which is essential for the physical separation of daughter cells.[1] This failure of cytokinesis can lead to the formation of binucleated or multinucleated cells.[1][4]
-
Cell Cycle Arrest: Disruption of the actin cytoskeleton is a cellular stress signal that can lead to cell cycle arrest, often at the G1/S transition or the S phase.[5][6] Studies on the related 19,20-epoxycytochalasin C have shown a dose-dependent S phase arrest in HT-29 colon cancer cells.[6]
Signaling Pathways
The cellular response to this compound is mediated by complex signaling cascades that are initiated by the disruption of the actin cytoskeleton. While the precise pathways for this specific compound are not fully elucidated, research on cytochalasins points to the involvement of stress-response and apoptotic pathways.[1]
Apoptosis Induction
Disruption of the actin cytoskeleton is a potent inducer of apoptosis (programmed cell death). The proposed mechanism involves the intrinsic (mitochondrial) pathway.[7]
-
Mitochondrial Stress: Cytoskeletal collapse can lead to mitochondrial stress, altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]
-
Caspase Activation: This shift in protein balance can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.[8]
-
Reactive Oxygen Species (ROS): The related compound 19,20-epoxycytochalasin Q has been shown to induce a high accumulation of ROS, which can contribute to cell death.[9]
Quantitative Cytotoxicity Data
This compound exhibits cytotoxic activity against a range of cell lines, with its potency varying depending on the cell type.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | Potent (specific value not consistently reported) | [7] |
| BT-549 | Human Breast Carcinoma | Moderately toxic | [7] |
| LLC-PK1 | Porcine Kidney Epithelial | Moderately toxic | [7] |
| MOLT-4 | Human T-cell Leukemia | Less potent than 19,20-Epoxycytochalasin C | [7] |
| HL-60 | Human Promyelocytic Leukemia | >10 | [1] |
| A549 | Human Lung Carcinoma | >10 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [1] |
| SW480 | Human Colon Adenocarcinoma | >10 | [1] |
Experimental Protocols
General Experimental Workflow
A typical workflow for investigating the effects of this compound involves cell culture, compound treatment, and subsequent analysis using various assays.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualization of the Actin Cytoskeleton (Phalloidin Staining)
This protocol allows for the direct visualization of the effects on the filamentous actin cytoskeleton.[7]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash with PBS and then incubate with a fluorescently-conjugated phalloidin (B8060827) solution to stain F-actin. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Seeding and Treatment: Seed and treat cells in a multi-well plate.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[10]
-
Cell Seeding and Treatment: Seed and treat cells as for other assays.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion
This compound is a powerful tool for studying the dynamics of the actin cytoskeleton and its role in fundamental cellular processes. Its ability to disrupt actin polymerization leads to significant alterations in cell morphology, inhibition of cell division, and induction of apoptosis. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the intricate mechanisms of action of this and related compounds. For drug development professionals, the cytotoxic and cell cycle-modifying properties of this compound highlight its potential as a lead compound for novel therapeutic strategies, particularly in oncology. Further research, including proteomic studies and more detailed quantitative morphological analyses, will undoubtedly provide a deeper understanding of its cellular effects and therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytochalasin D interferes with contractile actin ring and septum formation in Schizosaccharomyces japonicus var. versatilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Natural Products from Xylaria and Nemania Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genera Xylaria and Nemania, belonging to the family Xylariaceae, are prolific producers of a vast and diverse array of secondary metabolites. These natural products exhibit a wide spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural products isolated from these two genera, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study. The information is presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
The genus Xylaria is well-known for producing a remarkable number of bioactive compounds, including terpenoids, nitrogen-containing compounds, polyketides, and lactones.[1][2] These metabolites have demonstrated cytotoxic, antimicrobial, anti-inflammatory, antifungal, immunosuppressive, and enzyme-inhibitory activities.[1][2] Similarly, species of the genus Nemania have been shown to produce unique secondary metabolites with significant biological potential, including cytotoxic and immune checkpoint inhibitory activities.[3][4]
This guide summarizes the key findings in the field, presenting quantitative data in structured tables for easy comparison, detailing experimental protocols for key methodologies, and providing visual representations of experimental workflows and biosynthetic pathways to facilitate a deeper understanding of the subject matter.
Chemical Diversity of Natural Products
The chemical diversity of secondary metabolites from Xylaria and Nemania is extensive. A recent review cataloged 445 new compounds from Xylaria species between 1994 and early 2024, categorized into terpenoids, nitrogen-containing compounds (including cytochalasan alkaloids), polyketides, and lactones.[1][2] Nemania species also produce a range of bioactive compounds, including diterpenoids such as radianspenes and dahliane D, as well as tropolones and isochromanones.[3][5]
Key Compound Classes from Xylaria Species:
-
Terpenoids: A large and structurally diverse group of compounds.
-
Nitrogen-Containing Compounds: Notably cytochalasan alkaloids, which exhibit potent biological activities.[1]
-
Polyketides: A diverse class of compounds with a wide range of bioactivities.
-
Lactones: Another significant class of bioactive molecules from Xylaria.[1]
Key Compound Classes from Nemania Species:
-
Diterpenoids: Including radianspenes and dahliane D with immune checkpoint inhibitory activity.[3]
-
Tropolones: Such as nemanolones, which have shown cytotoxic and antimicrobial properties.[5]
-
Cytochalasins: Potent metabolites with various biological effects.
Biological Activities and Quantitative Data
The secondary metabolites from Xylaria and Nemania species have been extensively evaluated for a variety of biological activities. The following tables summarize the quantitative data for some of the most potent compounds, providing a comparative overview of their efficacy.
Table 1: Cytotoxic Activity of Selected Compounds from Xylaria Species
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Source Species | Reference |
| 19,20-epoxycytochalasin Q | Vero | 0.46 | - | Xylaria obovata | [1] |
| deacetyl-19,20-epoxycytochalasin Q | Vero | 1.9 | - | Xylaria obovata | [1] |
| Cytochalasin D | Vero | - | 0.19 | Xylaria sp. BCC 9653 | [6] |
| Xylarichalasin A | MCF-7 | - | 6.3 | Xylaria cf. curta | [7] |
| Xylarichalasin A | SMMC-7721 | - | 8.6 | Xylaria cf. curta | [7] |
| Compound 31 | Vero | 49.6 | - | Xylaria sp. BCC 60405 | [1] |
| Compound 64 | NCI-H187 | 0.78 | - | Xylaria ianthinovelutina | [1] |
| Compound 139 | MCF-7 | - | 2.03 | Xylaria curta E10 | [1] |
| Compound 143 | MCF-7 | - | 0.85 | Xylaria curta E10 | [1] |
| Compound 300 | HCT116 | 14.36 | - | Xylaria sp. | [1] |
| Compound 300 | HT29 | 8.99 | - | Xylaria sp. | [1] |
| Compound 300 | MCF-7 | 18.40 | - | Xylaria sp. | [1] |
| Compound 300 | HeLa | 16.68 | - | Xylaria sp. | [1] |
| Compound 302 | HCT116 | 17.50 | - | Xylaria sp. | [1] |
| Compound 302 | HeLa | 13.53 | - | Xylaria sp. | [1] |
| Xylaria sp. KET18 extract | A549 | 18.8 ± 3.1 | - | Xylaria sp. KET18 | [7] |
| Xylaria sp. KET18 extract | MCF7 | 24.1 ± 2.5 | - | Xylaria sp. KET18 | [7] |
Table 2: Antimicrobial Activity of Selected Compounds from Xylaria Species
| Compound/Extract | Test Organism | MIC (µg/mL) | Source Species | Reference |
| Xylareremophil | Micrococcus luteus | - | Xylaria sp. GDG-102 | [7] |
| Xylareremophil | Proteus vulgaris | - | Xylaria sp. GDG-102 | [7] |
| Xylarglycoside A | Staphylococcus aureus | 4 | Xylaria sp. KYJ-15 | [8] |
| Xylarglycoside B | Staphylococcus aureus | 2 | Xylaria sp. KYJ-15 | [8] |
| Xylarglycoside A | Bacillus subtilis | 2 | Xylaria sp. KYJ-15 | [8] |
| Xylarglycoside B | Bacillus subtilis | 2 | Xylaria sp. KYJ-15 | [8] |
| Xylaria sp. R005 (fruiting body extract) | Multidrug-resistant S. aureus | 120 - 625 | Xylaria sp. R005 | [9] |
| Xylaria sp. R005 (culture filtrate extract) | Multidrug-resistant S. aureus | 225 - 625 | Xylaria sp. R005 | [9] |
| Xylaria sp. R005 (fruiting body extract) | Multidrug-resistant P. aeruginosa | 120 - 625 | Xylaria sp. R005 | [9] |
| Xylaria sp. R005 (culture filtrate extract) | Multidrug-resistant P. aeruginosa | 225 - 625 | Xylaria sp. R005 | [9] |
| Xylaria venustula extract | Staphylococcus aureus | 2500 | Xylaria venustula | [3] |
| Xylaria venustula extract | Escherichia coli | 5000 | Xylaria venustula | [3] |
Table 3: Biological Activity of Selected Compounds from Nemania Species
| Compound | Biological Activity | Cell Line/Target | IC50/Effect | Source Species | Reference | | --- | --- | --- | --- | --- | | Radianspene C | Cytotoxicity | MDA-MB-435 | 0.91 µM | Nemania sp. EL006872 | | | Radianspene C | Immune Checkpoint Inhibition | H1975 | Suppression of PD-L1, ICOSL, GITRL | Nemania sp. EL006872 |[3] | | Radianspene D | Immune Checkpoint Inhibition | H1975 | Suppression of PD-L1, ICOSL, GITRL | Nemania sp. EL006872 |[3] | | Dahliane D | Immune Checkpoint Inhibition | H1975 | Suppression of PD-L1, ICOSL, GITRL | Nemania sp. EL006872 |[3] | | Nemanolone A | Cytotoxicity | Various | Active | Nemania sp. BCC 30850 |[5] | | Nemanolone B | Cytotoxicity | Various | Active | Nemania sp. BCC 30850 |[5] | | Nemanolone A | Antibacterial | Bacillus cereus | Active | Nemania sp. BCC 30850 |[5] | | Nemanolone B | Antibacterial | Bacillus cereus | Active | Nemania sp. BCC 30850 |[5] | | Nemanolone A | Antifungal | Candida albicans | Active | Nemania sp. BCC 30850 |[5] | | Nemanolone B | Antifungal | Candida albicans | Active | Nemania sp. BCC 30850 |[5] | | Nemania bipapillata AAB-02 extract | Cytotoxicity | MCF-7 | Weak activity | Nemania bipapillata AAB-02 | | | Nemania bipapillata AAB-02 extract | Cytotoxicity | 4T1 | No inhibition | Nemania bipapillata AAB-02 | |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of natural products from Xylaria and Nemania.
Fungal Culture and Fermentation
Objective: To cultivate the fungal strains under conditions that promote the production of secondary metabolites.
General Protocol for Xylaria and Nemania Species:
-
Strain Maintenance: Maintain fungal strains on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), at 25°C. For long-term storage, create glycerol (B35011) stocks (20% v/v) of mycelial fragments and store at -80°C.
-
Inoculum Preparation: For inoculum, transfer a small piece of the agar culture to a fresh agar plate and incubate at 25°C for 7-10 days to achieve sufficient mycelial growth.
-
Solid-State Fermentation:
-
Prepare a solid substrate, such as rice or wheat. For rice, wash and soak it before autoclaving in flasks for sterilization.
-
Inoculate the sterile solid substrate with agar plugs (approximately 5 mm in diameter) from a mature culture plate.
-
Incubate the flasks in a stationary incubator at 25°C for 21-30 days.
-
-
Submerged (Liquid) Fermentation:
-
Prepare a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Malt Broth) and sterilize by autoclaving.
-
Inoculate the sterile liquid medium with small agar plugs from a mature culture plate.
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25°C for 14-21 days. The optimal incubation time may vary and should be determined empirically for each strain and target metabolite.
-
Extraction of Secondary Metabolites
Objective: To extract the produced secondary metabolites from the fungal culture.
Protocol:
-
From Solid-State Culture:
-
Dry the fermented solid substrate and grind it into a fine powder.
-
Extract the powder with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), using maceration or a Soxhlet apparatus.
-
Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
From Liquid Culture:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract from the broth.
-
The mycelium can be extracted separately by soaking it in methanol or ethyl acetate, followed by filtration and evaporation of the solvent.
-
Purification of Natural Products
Objective: To isolate individual compounds from the crude extract.
General Protocol:
-
Initial Fractionation (Column Chromatography):
-
Subject the crude extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fine Purification (High-Performance Liquid Chromatography - HPLC):
-
Further purify the fractions containing compounds of interest using preparative or semi-preparative HPLC.
-
A common stationary phase is a C18 reversed-phase column.
-
The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution using a UV detector at appropriate wavelengths.
-
Collect the peaks corresponding to the pure compounds.
-
Structure Elucidation
Objective: To determine the chemical structure of the isolated compounds.
Methodologies:
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns can provide clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provide information about the types and connectivity of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Establish the connectivity between protons and carbons, and the spatial proximity of atoms, which is crucial for determining the complete structure and stereochemistry.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the isolated compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the isolated compounds against various microorganisms.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow for Natural Product Discovery
Caption: A generalized workflow for the discovery of bioactive natural products from Xylaria and Nemania species.
Conceptual Biosynthetic Pathway for Cytochalasans in Xylaria
Caption: A conceptual overview of the biosynthetic pathway for cytochalasan natural products in Xylaria.
Conclusion
The genera Xylaria and Nemania represent a rich and largely untapped source of novel, bioactive natural products. The chemical diversity of their secondary metabolites, coupled with a wide range of significant biological activities, underscores their potential for the discovery of new drugs. This technical guide has provided a comprehensive overview of the current state of research, including a summary of known compounds and their activities, detailed experimental protocols for their study, and visual representations of key processes. It is anticipated that this resource will be of significant value to researchers in the field and will stimulate further investigation into the fascinating chemistry and biology of these fungi, ultimately leading to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of soil-isolated Bacillus altitudinis/pumilus complex against methicillin-resistant Staphylococcus aureus from Mwanza, Tanzania | Abednego | African Journal of Laboratory Medicine [ajlmonline.org]
- 5. mdpi.com [mdpi.com]
- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Bioactivity of Cytochalasan Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and structurally diverse class of secondary metabolites produced by various fungi, including species from the genera Aspergillus, Chaetomium, and Phomopsis.[1][2] These compounds have garnered significant attention within the scientific community due to their potent and wide-ranging biological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] Their unique molecular architecture, typically featuring a highly substituted isoindole ring fused to a macrocyclic ring, underpins their diverse bioactivities.[1][3] This technical guide provides a comprehensive overview of the bioactivity of cytochalasan fungal metabolites, with a focus on their mechanisms of action, quantitative data on their biological effects, and detailed experimental protocols for their study.
Core Mechanism of Action: Interaction with Actin
The primary mechanism by which many cytochalasans exert their biological effects is through the disruption of the actin cytoskeleton.[4] Actin filaments are crucial components of the eukaryotic cytoskeleton, involved in maintaining cell shape, motility, division, and intracellular transport.[5] Cytochalasans bind to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers and inhibiting filament elongation.[4][5][6] This capping activity leads to a net disassembly of existing actin filaments, resulting in profound changes to cellular morphology and function.[4][5]
The affinity for actin filaments varies among different cytochalasans, with cytochalasin D generally exhibiting higher potency than cytochalasin B and E.[7][8] This interaction with actin is the foundation for many of the observed cellular effects of these fungal metabolites, including the inhibition of cell division, migration, and the induction of apoptosis.[4][5]
Quantitative Bioactivity Data
The cytotoxic and antiproliferative activities of various cytochalasan derivatives have been extensively studied against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following tables summarize the IC50 values for several cytochalasans, compiled from various research articles.
Table 1: Cytotoxicity of Various Cytochalasans Against Selected Cancer Cell Lines
| Cytochalasan Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | [9][10] |
| Cytochalasin H | A549 (Lung Cancer) | 159.50 ± 1.048 | [11] |
| Compounds 29 & 30 (Thiocytochalasans) | CT26 (Colon Carcinoma) | 0.76 - 7.52 | [1] |
| Compounds 29 & 30 (Thiocytochalasans) | A549 (Lung Cancer) | 0.76 - 7.52 | [1] |
| Compounds 29 & 30 (Thiocytochalasans) | HT-29 (Colon Adenocarcinoma) | 0.76 - 7.52 | [1] |
| Triseptatin (1) | L929 (Mouse Fibroblast) | 1.80 - 11.28 | [12] |
| Triseptatin (1) | KB3.1 (HeLa Carcinoma) | 1.80 - 11.28 | [12] |
| Triseptatin (1) | MCF-7 (Breast Adenocarcinoma) | 1.80 - 11.28 | [12] |
| Triseptatin (1) | A549 (Lung Carcinoma) | 1.80 - 11.28 | [12] |
| Deoxaphomin B (2) | L929 (Mouse Fibroblast) | 1.55 - 6.91 | [12] |
| Deoxaphomin B (2) | KB3.1 (HeLa Carcinoma) | 1.55 - 6.91 | [12] |
| Deoxaphomin B (2) | MCF-7 (Breast Adenocarcinoma) | 1.55 - 6.91 | [12] |
| Deoxaphomin B (2) | A549 (Lung Carcinoma) | 1.55 - 6.91 | [12] |
Disclaimer: The data presented in this table is compiled from various sources. Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.[13]
Signaling Pathways Affected by Cytochalasans
The disruption of the actin cytoskeleton by cytochalasans triggers a cascade of intracellular signaling events, often culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several studies have demonstrated that cytochalasans can induce cell cycle arrest at different phases. For instance, Cytochalasin B has been shown to cause S-phase arrest in HeLa cells, while Cytochalasin H induces G2/M phase arrest in A549 lung cancer cells.[9][11][14] This cell cycle disruption is a key component of their anticancer activity. The arrest at the G2/M phase by some cytochalasans is linked to the modulation of key regulatory proteins such as CDK1 and cyclin B1.[14]
Caption: Cytochalasan-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
Cytochalasans are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines.[13] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The disruption of the actin cytoskeleton acts as a cellular stress signal that often converges on the mitochondria.[13] This leads to an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9][11][13]
Caption: Cytochalasan-induced apoptosis signaling pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cytochalasan bioactivity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Materials:
-
96-well microtiter plates
-
Test compound (cytochalasan) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
References
- 1. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Cytochalasin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochalasins induce actin polymerization in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 19,20-Epoxycytochalasin D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[1][2] The unique bioactivity of this compound makes it a valuable tool in cell biology research for elucidating complex cellular processes and a potential lead compound in drug discovery programs.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton.[2] This interference with fundamental cellular processes underpins its observed biological activities, which include cytotoxic, antiplasmodial, and phytotoxic effects.[2][3]
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton.[2] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[2] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[2] The disruption of the actin cytoskeleton is perceived by the cell as a stress signal, which can initiate programmed cell death.[4] While the precise signaling pathways for this specific compound are not fully elucidated, studies on the closely related cytochalasin D suggest a likely mechanism involving the mitochondrial pathway of apoptosis.[2][4]
Data Presentation
The cytotoxic effects of this compound and related compounds have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit cell growth or viability by 50%, are summarized below. These values are a useful starting point for determining appropriate concentrations for cell culture experiments.[5]
| Compound | Cell Line | Cancer Type | Effect | IC50 Value | Reference |
| This compound | MOLT-4 | Leukemia | Cytotoxicity | 10.0 µM | [5][6] |
| This compound | BT-549 | Breast Cancer | Cytotoxicity | 7.84 µM | [3][5] |
| This compound | LLC-PK11 | Porcine Kidney Epithelial | Cytotoxicity | 8.4 µM | [3][5] |
| 19,20-Epoxycytochalasin C | HL-60 | Leukemia | Cytotoxicity | 1.11 µM | [5] |
| 19,20-Epoxycytochalasin C | HT-29 | Colon Cancer | Cytotoxicity | 650 nM | [5][7][8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Bring the vial of this compound powder to room temperature.
-
Reconstitute the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of powder (Molar Mass approx. 507.6 g/mol ), add 197 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[5]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For instance, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).
-
Ensure thorough mixing by gentle pipetting.[5]
-
Note: The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.[1]
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the treatment groups).[4]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization and Measurement:
Protocol 3: Visualization of Actin Cytoskeleton by Immunofluorescence
This protocol allows for the direct visualization of changes in the actin cytoskeleton upon treatment with this compound.
Materials:
-
Adherent cells (e.g., U2OS, HT-29, NIH3T3)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Remove the culture medium and add the pre-warmed working solution of this compound. Include a vehicle control.
-
Incubate for the desired period. Treatment times can range from 30 minutes to several hours. For initial experiments, a time course (e.g., 30 min, 1h, 2h) is recommended.[5]
-
-
Fixation and Permeabilization:
-
After incubation, carefully remove the treatment solution.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[5]
-
Wash the cells three times with PBS.[5]
-
-
Actin and Nuclear Staining:
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions.
-
Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature in the dark.[5]
-
Wash the cells three times with PBS.[5]
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.[5]
-
Wash the cells three times with PBS.[5]
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope.[5]
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following treatment.
Materials:
-
Cells in culture
-
6-well plates
-
Complete cell culture medium
-
This compound working solutions
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.[1]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the pellet in PI staining solution.[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 19,20-Epoxycytochalasin D using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are of significant interest in cell biology and cancer research due to their potent effects on the actin cytoskeleton.[2][3][4] By inhibiting actin polymerization, this compound disrupts essential cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to cytotoxicity.[2][3][4] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[5][6]
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which inhibits both the association and dissociation of actin monomers.[2] This disruption can trigger a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death).[1][2] Studies on closely related cytochalasans suggest that this can occur through the activation of caspase-3 and caspase-7.[2] The apoptotic process induced by some cytochalasins may also involve the mitochondrial pathway, with the activation of caspase-9.[2][3]
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | 0.16[7] |
| MOLT-4 | Human Leukemia | This compound | 10.0[7] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84[7][8] |
| LLC-PK11 | Porcine Kidney Epithelial | This compound | 8.4[7][8] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[9] |
| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[10] |
| SK-MEL | Human Skin Melanoma | This compound | No cytotoxicity up to 10 µM[7] |
| KB | Human Oral Epidermoid Carcinoma | This compound | No cytotoxicity up to 10 µM[7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1][11]
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)[11]
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2][12]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2] The formation of a purple precipitate should be visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][11]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway for apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with 19,20-Epoxycytochalasin D Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products are recognized for their potent effects on the actin cytoskeleton, a critical component in maintaining cell shape, motility, and division in eukaryotic cells.[1] The unique biological activity of this compound, particularly its ability to disrupt actin polymerization, makes it a valuable tool for research in cell biology and a potential lead compound in drug discovery.[1][2]
The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[2][3] This disruption of actin dynamics triggers a cascade of downstream signaling events, often culminating in cell cycle arrest and programmed cell death, or apoptosis.[2][3] The induction of apoptosis by this compound makes it a compound of interest for cancer research.[1] The apoptotic cascade initiated by epoxycytochalasins is believed to involve the intrinsic (mitochondrial) pathway.[2]
These application notes provide detailed protocols for assessing the apoptotic effects of this compound on cultured cells. The methodologies described include Annexin V/PI staining for the detection of early and late-stage apoptosis, caspase-3 activity assays to measure the activation of key executioner caspases, and the TUNEL assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Data Presentation
The cytotoxic activity of this compound has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth and is a key indicator of its potential as a cytotoxic agent.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |
| P-388 | Murine Leukemia | 0.16 | [2] |
| BT-549 | Human Breast Carcinoma | >10 | [2] |
| LLC-PK1 | Porcine Kidney Epithelium | >10 | [2] |
| HL-60 | Human Promyelocytic Leukemia | >10 | [4] |
| A549 | Human Lung Carcinoma | >10 | [4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [4] |
| SW480 | Human Colon Adenocarcinoma | >10 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for apoptosis induction by this compound and a general experimental workflow for its investigation.
Experimental workflow for assessing apoptosis induced by this compound.
Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay identifies the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1] Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that is cleaved by active caspase-3 to produce a colorimetric or fluorometric signal. A study on the related compound 19,20-epoxycytochalasin C has shown it induces caspase-3/7-mediated apoptosis.[5]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction Buffer
-
Dithiothreitol (DTT)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described in the Annexin V/PI staining protocol.
-
Cell Lysate Preparation:
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 16,000 to 20,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer.
-
Add Reaction Buffer containing DTT to each well.
-
Add the caspase-3 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at an excitation/emission of 380/460 nm (for AMC substrate) using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Materials:
-
This compound
-
Cell line of interest grown on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction buffer
-
TdT enzyme
-
Labeled dUTPs (e.g., Br-dUTP or FITC-dUTP)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips or in chamber slides and treat with this compound as previously described.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TdT Labeling Reaction:
-
Wash the cells with PBS.
-
(Optional) Incubate the cells with an equilibration buffer for 10 minutes.
-
Prepare the TdT reaction mix containing TdT enzyme, labeled dUTPs, and TdT reaction buffer.
-
Add the TdT reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a directly fluorescently labeled dUTP, wash the cells with PBS.
-
If using an indirectly labeled dUTP (e.g., Br-dUTP), wash the cells and then incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Microscopy: Mount the coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
References
Application Notes and Protocols: 19,20-Epoxycytochalasin D in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a potent, bioactive fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] Isolated from various fungi, including species from the Nemania and Xylaria genera, this compound has garnered significant interest in cancer research due to its cytotoxic effects across a range of cancer cell lines.[2] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component for maintaining cell shape, motility, and division.[1][3] This interference with crucial cellular processes triggers a cascade of events, frequently culminating in programmed cell death (apoptosis), making it a compound of interest for its potential as an anti-cancer agent.[2]
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its cytotoxic activity, mechanism of action, and detailed experimental protocols.
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton.[3] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[3] This disruption of actin dynamics has profound effects on cellular processes and initiates downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[3] The apoptotic process induced by this compound appears to involve the intrinsic (mitochondrial) pathway and may also engage the endoplasmic reticulum (ER) stress pathway.[2]
Data Presentation: Cytotoxic Activity
The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human and other mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure a compound's potency, are summarized in the tables below. It is important to note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.[1]
Table 1: Cytotoxic Activity of this compound against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 0.16 |
| MOLT-4 | Human Leukemia | 10 |
| BT-549 | Human Breast Cancer | 7.84 |
| LLC-PK1 | Porcine Kidney Epithelial | 8.4 |
| HL-60 | Human Promyelocytic Leukemia | >10 |
| A549 | Human Lung Carcinoma | >10 |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 |
| MCF-7 | Human Breast Adenocarcinoma | >10 |
| SW480 | Human Colon Adenocarcinoma | >10 |
Data sourced from multiple studies.[1]
Table 2: Comparative Cytotoxicity of 19,20-Epoxycytochalasin C (a close analog)
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 |
| A549 | Human Lung Carcinoma | >10 |
| MCF-7 | Human Breast Adenocarcinoma | >10 |
| PC-3 | Human Prostate Adenocarcinoma | >10 |
Data sourced from multiple studies.[4]
Observations:
-
This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[2][5]
-
It exhibits moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[2]
-
Compared to its analog, 19,20-Epoxycytochalasin C, it appears less potent against some cell lines like MOLT-4, whereas the former shows significant activity against HL-60 and HT-29.[2]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Protocols
To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the effects of this compound.
Experimental Workflow Visualization
The diagram below outlines a general experimental workflow for assessing the effects of this compound on cancer cell lines.
Caption: General experimental workflow for assessing compound effects.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[2]
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[1]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[3]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[1]
-
Cell Harvesting: Collect both adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[1] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
-
Materials:
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.[6]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse treated and control cells and determine protein concentration.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[2]
-
Conclusion
This compound is a valuable tool for cancer cell line research, primarily due to its potent ability to disrupt the actin cytoskeleton and induce apoptosis.[2] The provided data and protocols offer a foundation for researchers to investigate its cytotoxic effects and further elucidate its mechanism of action. While it shows significant promise, particularly against certain leukemia cell lines, its efficacy varies across different cancer types.[2][5] Further research, including comparative studies with its analogs, is warranted to fully explore its therapeutic potential.
References
Unveiling Cellular Responses to 19,20-Epoxycytochalasin D: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing cellular responses to treatment with 19,20-Epoxycytochalasin D, a potent fungal metabolite known for its disruption of the actin cytoskeleton.[1][2] This document offers detailed protocols for assessing key cellular processes, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate robust and reproducible research.
Introduction to this compound
This compound is a member of the cytochalasan family of mycotoxins, which are recognized for their profound effects on the actin cytoskeleton.[2][3] By interacting with the barbed end of actin filaments, it inhibits the polymerization of new actin monomers, leading to the disruption of cellular processes reliant on a dynamic actin network, such as cell division, motility, and maintenance of cell shape.[1][3][4] This interference with fundamental cellular functions triggers signaling cascades that can culminate in cell cycle arrest and programmed cell death (apoptosis), making it a compound of significant interest in cancer research and cell biology.[1][2][4]
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton.[1] Its binding to the fast-growing (barbed) end of actin filaments prevents the addition of actin monomers, thereby halting filament elongation.[1][4] This disruption of actin dynamics is believed to initiate a cascade of signaling events. While the precise pathways for this specific compound are still under investigation, it is proposed that the disruption of the actin cytoskeleton modulates the activity of Rho family GTPases, which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ultimately leading to apoptosis.[1]
Core Applications in Research
-
Cytoskeletal Dynamics: As a potent inhibitor of actin polymerization, it is an invaluable tool for studying the role of the actin cytoskeleton in cell migration, adhesion, and morphology.[2][3]
-
Cancer Research: It exhibits cytotoxic activity against various cancer cell lines, making it a valuable agent for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.[2]
-
Antiparasitic Research: The compound has demonstrated potent in vitro antiplasmodial activity, suggesting its utility in studying parasitic life cycles.[5]
Data Presentation: Cytotoxicity of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and related compounds across various cell lines.
| Cell Line | Cancer Type/Origin | Compound | IC₅₀ (µM) | Reference |
| P-388 | Murine Leukemia | This compound | Potent | [4] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84 | [5] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | 8.4 | [5] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 | [4][6] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 | [4] |
| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 | [4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 | [4] |
| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 | [4] |
| MOLT-4 | Human T-cell Leukemia | This compound | 20.0 | [7] |
Note: IC₅₀ values can vary depending on experimental conditions.
Experimental Protocols
Herein are detailed protocols for the analysis of apoptosis and cell cycle distribution using flow cytometry following treatment with this compound.
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is designed to detect the externalization of phosphatidylserine (B164497) (an early apoptotic event) and the loss of membrane integrity (a late apoptotic/necrotic event).
Materials:
-
This compound
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[2]
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[2] Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[1][2]
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (Steps 1-3).
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.[2]
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[2]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its analysis.
Caption: Proposed signaling cascade initiated by this compound.
Caption: General workflow for flow cytometry analysis post-treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating Cytoskeletal Dynamics with 19,20-Epoxycytochalasin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[2] The unique bioactivity of this compound makes it an invaluable tool in cell biology research, enabling the elucidation of complex cellular processes and serving as a potential lead compound in drug discovery programs.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Mechanism of Action
Like other cytochalasans, the primary mode of action for this compound involves the disruption of the actin cytoskeleton.[3] It binds to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[2][4] This action leads to a net depolymerization of existing actin filaments and prevents the formation of new ones.[2] The disruption of the delicate equilibrium of actin polymerization and depolymerization leads to significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[2] This interference with fundamental cellular processes underpins its observed biological activities, which include potent antiplasmodial and phytotoxic effects, as well as cytotoxicity against various cancer cell lines.[5]
Data Presentation
Cytotoxic Activity of this compound and Related Compounds
The following table summarizes the reported cytotoxic activities of this compound and its analogs against various cell lines. IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth or viability.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | P-388 | Murine Leukemia | 0.16 | [1] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [6] | |
| LLC-PK1 | Pig Kidney Epithelial | 8.4 | [6] | |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | [1][7] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [1] | |
| A549 | Human Lung Carcinoma | >10 | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [1] | |
| PC-3 | Human Prostate Adenocarcinoma | >10 | [8] | |
| Cytochalasin D | P-388 | Murine Leukemia | Potent Activity | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.[1]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[5]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[5]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle.[5]
Materials:
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[5]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 4: Visualization of the Actin Cytoskeleton
This protocol allows for the direct observation of changes in the actin cytoskeleton.[2]
Materials:
-
Adherent cells (e.g., U2OS, HT-29, NIH3T3)
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827)
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a culture plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.[2]
-
Compound Treatment: Treat the cells with the desired concentration of this compound for a period ranging from 30 minutes to several hours.[2]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA for 10-15 minutes. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.[2]
-
Staining: Wash the cells with PBS and then incubate with the fluorescently-labeled phalloidin solution for 20-30 minutes in the dark. Wash with PBS and then stain the nuclei with DAPI solution for 5 minutes.[2]
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto glass slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope.[2]
Protocol 5: In Vitro Actin Polymerization Assay
This pyrene-based assay directly measures the effect of this compound on actin polymerization.[3]
Materials:
-
Pyrene-labeled G-actin
-
Polymerization-inducing buffer
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Actin Preparation: Prepare pyrene-labeled G-actin according to the manufacturer's instructions.
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.[3]
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.[3]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence microplate reader. An increase in fluorescence corresponds to actin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to observe the effect of this compound on the rate and extent of actin polymerization.
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton by this compound initiates a cascade of signaling events that can lead to cell cycle arrest and apoptosis.[3] The intrinsic mitochondrial pathway is a key component of this process.[1]
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for 19,20-Epoxycytochalasin D Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] Like other members of this family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in numerous cellular processes including cell division, motility, and the maintenance of cell shape.[2] This interference with the actin network can trigger a cascade of cellular events, often culminating in apoptosis (programmed cell death), making it a compound of significant interest for cancer research and other therapeutic areas.[2][3]
These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the stability and activity of the compound, leading to reproducible experimental outcomes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₇NO₇ | [4] |
| Molecular Weight | 523.6 g/mol | [5] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF | [6][7] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [5][8] |
| Recommended Long-Term Storage | -20°C | [9][10] |
| Reported IC₅₀ Values (Cytotoxicity) | Varies by cell line (nM to µM range) | [6][11] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Precision micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. It is recommended to work in a chemical fume hood. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg of the compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 523.6 g/mol = 5.236 mg
-
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. Using the example above, add 1 mL of DMSO.
-
Ensuring Complete Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9]
-
Storage: Store the aliquoted stock solution at -20°C for long-term storage.[9][10] When needed, thaw a single aliquot for the preparation of working solutions.
Preparation of Working Solutions:
To prepare a working solution, dilute the 10 mM stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration. It is critical to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically ≤ 0.1%, to avoid solvent-induced cellular stress.[9]
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects primarily through the disruption of actin polymerization. This leads to a cascade of downstream signaling events that can induce cell cycle arrest and apoptosis. The diagram below illustrates the proposed signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: In Vitro Antiplasmodial Activity of 19,20-Epoxycytochalasin D
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health concern. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with unique mechanisms of action. 19,20-Epoxycytochalasin D, a fungal metabolite isolated from Nemania sp., has demonstrated potent in vitro activity against P. falciparum.[1][2] This application note provides a comprehensive overview of the in vitro antiplasmodial activity of this compound, detailed protocols for its evaluation, and a summary of its efficacy and cytotoxicity.
Cytochalasans, including this compound, are known to target the actin cytoskeleton.[3] They function by binding to the barbed end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[3] This disruption of actin dynamics interferes with essential cellular processes, providing a novel mechanism of action for antimalarial drug development.[3][4]
Data Presentation
This compound has shown significant potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the quantitative data regarding its antiplasmodial efficacy and cytotoxicity against various mammalian cell lines, allowing for a clear assessment of its activity and selectivity.[1]
Table 1: In Vitro Antiplasmodial Activity of this compound [1]
| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |
| D6 (chloroquine-sensitive) | ~0.0008 | 0.4 | [1] |
| W2 (chloroquine-resistant) | ~0.0008 | 0.4 | [1] |
| 3D7 | 0.00977 (9.77 nM) | 5.11 | [1] |
Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[1]
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines [1]
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Vero | Monkey kidney epithelial | >9.1 | [1] |
| BT-549 | Human breast ductal carcinoma | 7.84 | [1] |
| SK-OV-3 | Human ovarian adenocarcinoma | >10 | [1] |
| LLC-PK11 | Pig kidney epithelial | 8.4 | [1] |
| P-388 | Murine leukemia | 0.16 | [1] |
| MOLT-4 | Human T-cell leukemia | 10 | [1] |
Table 3: Selectivity Index of this compound [1]
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |
| D6/W2 | Vero | >11375 |
| 3D7 | BT-549 | 802 |
| 3D7 | LLC-PK11 | 860 |
| 3D7 | P-388 | 16 |
| 3D7 | MOLT-4 | 1024 |
The high selectivity index, especially against the non-cancerous Vero cell line, suggests a favorable therapeutic window for this compound, indicating it is significantly more toxic to the malaria parasite than to host cells.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy.
Protocol 1: SYBR Green I-Based Fluorescence Assay for Antiplasmodial Activity
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of parasites by quantifying the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.[5][6][7]
Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7, D6, W2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin for controls)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Humidified modular incubator chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a humidified, low-oxygen environment.[8] Synchronize the parasite culture to the ring stage.[5]
-
Drug Dilution: Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate.
-
Assay Plate Preparation: Add the diluted compounds to the 96-well black, clear-bottom plates. Include drug-free wells for 100% parasite growth control and wells with uninfected erythrocytes for background control.
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.[9]
-
Incubation: Add the parasite suspension to each well of the pre-dosed plate. Incubate the plates for 72 hours in a humidified modular incubator chamber.[9]
-
Lysis and Staining: After incubation, lyse the erythrocytes by freezing the plates at -80°C.[9] Thaw the plates and add the SYBR Green I lysis buffer to each well.[9]
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours.[9] Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Protocol 2: [³H]-Hypoxanthine Incorporation Assay
This classical method measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis in Plasmodium.[1]
Materials and Reagents:
-
Plasmodium falciparum culture (as in Protocol 1)
-
Human erythrocytes (O+)
-
Complete culture medium (as in Protocol 1)
-
This compound stock solution (in DMSO)
-
[³H]-Hypoxanthine
-
96-well microtiter plates
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Parasite Culture and Drug Dilution: Follow steps 1 and 2 from Protocol 1.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well plate.
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 2.5% hematocrit.
-
Incubation: Add the parasite suspension to each well and incubate for 24 hours.
-
Radiolabeling: Add [³H]-Hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by comparing the radioactivity in drug-treated wells to that in drug-free control wells.
Caption: Workflow for the [³H]-Hypoxanthine incorporation assay.
Mechanism of Action: Disruption of Actin Polymerization
The proposed mechanism of action for this compound's antiplasmodial activity is through the disruption of the parasite's actin cytoskeleton.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound exhibits potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its high selectivity index suggests it is a promising candidate for further investigation as a novel antimalarial agent. The protocols detailed in this application note provide robust and reproducible methods for evaluating its efficacy. The unique mechanism of action, targeting the actin cytoskeleton, makes it a valuable lead compound in the fight against malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
19,20-Epoxycytochalasin D solubility and stability issues
Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers. This interference with fundamental cellular processes underpins its biological activities, which include cytotoxic, antiplasmodial, and phytotoxic effects.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Methanol, Dimethylformamide (DMF), and Ethanol.[2] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years.[2] Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known biological activities of this compound?
A4: this compound exhibits a range of biological activities, including potent antiplasmodial and phytotoxic effects, as well as moderate to weak cytotoxicity against various cancer cell lines.[3] Its cytotoxic effects are primarily mediated through the induction of apoptosis following actin cytoskeleton disruption.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.1%.[1] |
| The compound's solubility limit in the aqueous medium has been exceeded. | Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. Consider preparing a more dilute stock solution if necessary. | |
| Temperature fluctuations affecting solubility. | After diluting the stock solution into the medium, ensure it is thoroughly mixed and warmed to the experimental temperature (e.g., 37°C) before adding to the cells. | |
| Inconsistent or no biological activity observed. | Degradation of the compound due to improper storage. | Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inactivation of the compound. | A related compound, 19,20-epoxycytochalasin C, has been shown to be inactivated by oxidation of the hydroxyl group at the C7 position.[4][5] While not confirmed for the D analog, this suggests a potential sensitivity to oxidative conditions. | |
| Incorrect concentration used. | Verify the calculations for your dilutions. It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration range.[1] | |
| Difficulty dissolving the compound. | The compound is not readily soluble at the desired concentration. | Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution. If solubility issues persist, consider using a different solvent for the initial stock solution, ensuring its compatibility with your downstream application. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. The molecular weight of this compound is 523.63 g/mol .
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound, use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 523.63 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 190.98 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: General Protocol for Determining Compound Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation: Add a pre-weighed excess amount of this compound to a known volume of the test solvent (e.g., cell culture medium, PBS) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol 3: Stability Indicating Assay (General Approach)
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or formulation.
-
Stress Conditions: Expose the samples to a range of stress conditions, such as:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.
-
pH: Acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-11) conditions.
-
Light: Exposure to UV and visible light.
-
Oxidation: Treatment with a mild oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: Collect samples at various time points during the stress exposure.
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, which can separate the intact compound from its degradation products.
-
Evaluation: Quantify the amount of the remaining intact compound at each time point to determine the degradation rate. Characterize any significant degradation products using techniques like mass spectrometry (MS).
Visualizations
Caption: General experimental workflow for assessing compound effects.
Caption: Proposed apoptosis signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. researchgate.net [researchgate.net]
- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 19,20-Epoxycytochalasin D Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 19,20-Epoxycytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fungal metabolite that primarily functions by disrupting the actin cytoskeleton.[1][2][3] It binds to the barbed, fast-growing end of actin filaments, which inhibits the addition of new actin monomers and can lead to the depolymerization of existing filaments.[1][3][4] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and the maintenance of cell shape, often leading to apoptosis (programmed cell death).[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for in vitro experiments is between 0.1 µM and 100 µM.[1] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.[5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, this stock solution should be kept at -20°C.[4] When preparing your working solution, dilute the stock in pre-warmed complete cell culture medium to the desired final concentration. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.1%.[4]
Q4: What are the known fungal sources of this compound?
A4: this compound has been isolated from several fungal species, most of which belong to the Xylariaceae family.[6] Some of the known producers include fungi from the genera Xylaria and Nemania.[1][7] Specific examples include Xylaria cf. curta, Nemania sp., and Rosellinia sanctae-cruciana.[6]
Troubleshooting Guide
Problem: I am not observing the expected cytotoxic effect of this compound on my cells.
-
Potential Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the IC50 value for your cells.[1] Refer to the data table below for reported IC50 values in various cell lines as a starting point.
-
-
Potential Cause 2: Inappropriate Incubation Time. The duration of exposure to the compound may be too short.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation period for observing a response.[1]
-
-
Potential Cause 3: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Ensure your stock solution is stored at -20°C and minimize freeze-thaw cycles.[4] Prepare fresh working solutions for each experiment.
-
-
Potential Cause 4: Cell Line Resistance. Your chosen cell line may be resistant to the effects of this compound.
Problem: I am observing significant cell death even in my vehicle control (DMSO).
-
Potential Cause: High DMSO Concentration. The final concentration of DMSO in your cell culture medium is likely too high, causing solvent-induced cytotoxicity.
-
Solution: Ensure the final DMSO concentration in your working solution is at or below 0.1%.[4] If your this compound stock solution is not concentrated enough, you may need to prepare a new, more concentrated stock to keep the final DMSO volume low.
-
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | 0.16 |
| MOLT-4 | Human Leukemia | This compound | 10.0 |
| BT-549 | Human Breast Cancer | This compound | 7.84 |
| LLC-PK11 | Porcine Kidney Epithelial | This compound | 8.4 |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |
| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10 |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |
| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |
Note: IC50 values can vary based on experimental conditions. This table should be used as a reference.[5]
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of their viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Caspase-3/7 Activity Assay (Luminescent Protocol)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the viability assay.
-
Plate Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for about 30 minutes.[1]
-
Reagent Addition: Add 100 µL of a caspase-glo® 3/7 reagent to each well.[1]
-
Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours, protected from light.[1]
-
Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton upon treatment with this compound.
-
Cell Seeding: Seed adherent cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.[4]
-
Compound Treatment: Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to a few hours).[4] Include a vehicle control.
-
Fixation: After incubation, wash the cells with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.[4]
-
Actin Staining: Wash the cells with PBS and then stain the actin filaments with a fluorescently-labeled phalloidin (B8060827) solution for 20-30 minutes at room temperature in the dark.[4]
-
Nuclear Staining: (Optional) Wash with PBS and stain the nuclei with DAPI for 5 minutes.[4]
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.[4]
Visualizations
Caption: Apoptosis signaling pathway induced by this compound.
Caption: General experimental workflow for assessing compound effects.
References
preventing 19,20-Epoxycytochalasin D precipitation in aqueous solution
Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are known for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[1] Its primary mechanism of action involves the disruption of actin polymerization, which can trigger a cascade of cellular events, often leading to programmed cell death (apoptosis).[1] This makes it a valuable tool for studying cellular dynamics and a compound of interest for its potential anti-cancer and anti-plasmodial activities.[1]
Q2: What are the solubility characteristics of this compound?
Like other cytochalasins, this compound is a hydrophobic compound with low aqueous solubility.[2][3] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and dimethylformamide (DMF).[4] Due to its hydrophobicity, it is prone to precipitation when introduced into aqueous solutions like cell culture media.[3][5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for preparing stock solutions of this compound and other cytochalasins for cell-based assays is high-purity, sterile-filtered DMSO.[6][7][8]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6][7] A final concentration of less than 0.5% is generally considered acceptable for most cell lines, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments to account for any potential effects of the solvent on the cells.[8]
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound precipitation in aqueous solutions and provides step-by-step solutions to prevent it.
Issue: Immediate precipitation upon addition to aqueous buffer or cell culture medium.
This phenomenon, often referred to as "crashing out," occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous environment where the compound has poor solubility.[5][8]
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound may exceed its solubility limit in the aqueous medium. Review the literature for typical working concentrations for your cell line and assay. It is advisable to perform a dose-response curve starting with lower concentrations.[3] |
| "Solvent Shock" | The abrupt change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate.[8] To mitigate this, pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[5][8] |
| Suboptimal Dilution Technique | Adding the aqueous medium to the concentrated stock solution can lead to localized high concentrations and precipitation. Always add the small volume of the stock solution to the larger volume of pre-warmed aqueous medium.[3] Consider performing a serial dilution by first creating an intermediate dilution of the stock in a small volume of medium before adding it to the final volume.[8] |
| Low Temperature of Media | The solubility of hydrophobic compounds often decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media and buffers when preparing your working solutions.[5][8] |
Issue: Delayed precipitation observed after incubation.
Precipitation that occurs over time during an experiment can be caused by the compound's instability in the complex environment of the cell culture medium.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound, leading to the formation of insoluble complexes over time.[3] If your experimental design allows, consider reducing the serum concentration. It is also recommended to prepare the compound-containing medium fresh before each use.[3] |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which may affect the compound's solubility.[5] Minimize the time that culture vessels are outside the incubator. |
| Evaporation | Evaporation of the medium from culture plates can increase the concentration of the compound, potentially exceeding its solubility limit.[9] Ensure proper humidification of the incubator and use low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
| pH Instability | Changes in the pH of the culture medium due to cellular metabolism can alter the solubility of the compound.[3] Ensure that your medium is well-buffered. |
Quantitative Data: Solubility of Related Cytochalasins
| Compound | Solvent | Maximum Concentration |
| Cytochalasin D | DMSO | ~100 mg/mL[10] |
| Cytochalasin D | DMSO | 25 mg/mL (50 mM)[11] |
| Cytochalasin D | Ethanol | 5 mg/mL (10 mM) with gentle warming[11] |
| Cytochalasin D | Dichloromethane | ~10 mg/mL[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing a high-concentration stock solution and subsequent working solutions to minimize the risk of precipitation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered
-
Complete cell culture medium (e.g., DMEM with 10% FBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile conical tube
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation (Example for a 10 µM final concentration):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add the required volume of the pre-warmed medium (e.g., 10 mL).
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of the stock solution needed for the desired final concentration. For a 1:1000 dilution (to get 10 µM from a 10 mM stock), you will need 10 µL of the stock solution for 10 mL of medium.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the pre-warmed medium, slowly add the calculated volume of the stock solution drop-by-drop. This gradual addition and constant mixing are key to preventing precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells. Use the freshly prepared working solution immediately.
-
Visualizations
Caption: A troubleshooting workflow to diagnose and resolve precipitation issues.
Caption: The principle of using a high-concentration organic stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cytochalasin D | Actin | Tocris Bioscience [tocris.com]
19,20-Epoxycytochalasin D degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation and prevention of 19,20-Epoxycytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fungal metabolite belonging to the cytochalasan family.[1] Like other cytochalasans, its primary mechanism of action is the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which inhibits their polymerization.[1] This activity makes it a subject of research for its potential anti-cancer and anti-plasmodial properties.[2] It has demonstrated cytotoxicity against various cancer cell lines and is also used as a tool in cell biology to study processes involving the actin cytoskeleton.[1][2]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity and activity of this compound. For long-term storage, the solid (powder) form of the compound should be kept at -20°C.[3] To prepare it for experiments, it is recommended to create a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. These aliquots should also be stored at -20°C.[3]
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the literature, evidence from the closely related compound, 19,20-Epoxycytochalasin C, suggests two primary pathways of degradation. The most documented pathway is the oxidation of the secondary alcohol at the C7 position to form a ketone.[4][5] This transformation has been shown to significantly reduce or eliminate the compound's cytotoxic activity.[4][5] A second potential, though less documented, pathway is the hydrolysis of the 19,20-epoxide ring, which is a common reaction for epoxides, especially under acidic or basic conditions, to form a diol.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: While final working solutions will be in an aqueous cell culture medium or buffer, it is not recommended to store this compound in aqueous solutions for extended periods. The presence of water, especially at non-neutral pH, could potentially lead to the hydrolysis of the epoxide ring. It is best practice to dilute the DMSO stock solution into your aqueous medium immediately before use.[3]
Q5: How can I detect if my this compound has degraded?
A5: Degradation can be suspected if you observe a significant loss of biological activity in your experiments (e.g., a decrease in expected cytotoxicity). The most definitive way to confirm and characterize degradation is through analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] By comparing the chromatogram and mass spectrum of your sample to that of a fresh, properly stored standard, you can identify the appearance of degradation products, such as the oxidized form.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity observed in my assay. | 1. Degradation of the compound: The stock solution may have been stored improperly (e.g., at room temperature, repeated freeze-thaw cycles) or the working solution was prepared too far in advance. 2. Incorrect concentration: Errors in calculation or dilution of the stock solution. 3. Cell line resistance: The cell line used may be resistant to the cytotoxic effects of this compound. | 1. Verify compound integrity: Prepare fresh working solutions from a new aliquot of your -20°C DMSO stock. If the problem persists, consider analyzing the stock solution via LC-MS to check for degradation products. 2. Recalculate and prepare fresh dilutions: Double-check all calculations for the preparation of stock and working solutions. 3. Consult literature for appropriate cell lines: Refer to published data to confirm that your chosen cell line is sensitive to this compound. IC50 values for various cell lines are available.[7] |
| Inconsistent results between experiments. | 1. Inconsistent compound activity: This could be due to the gradual degradation of a stock solution that is being repeatedly used. 2. Variability in experimental conditions: Differences in cell density, incubation times, or reagent concentrations. | 1. Use single-use aliquots: Always thaw a fresh aliquot of the stock solution for each experiment to ensure consistent potency.[3] 2. Standardize protocols: Ensure all experimental parameters are kept consistent between assays. |
| Precipitate forms when preparing the working solution. | 1. Poor solubility: The concentration of this compound may be too high in the aqueous medium. 2. Low-quality solvent: The DMSO used for the stock solution may contain water, reducing the compound's solubility. | 1. Ensure final DMSO concentration is appropriate: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to maintain solubility and avoid solvent-induced cytotoxicity.[3] 2. Use high-quality, anhydrous DMSO: Prepare stock solutions using a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[4] |
Visualizing Degradation Pathways and Experimental Workflows
Quantitative Data
While specific stability data for this compound is limited, the following table summarizes its reported cytotoxic activity. A loss of potency, indicated by an increase in the IC50 value, can be an indirect measure of degradation.
| Cell Line | Assay Type | IC50 Value | Reference |
| P388 (murine leukemia) | Cytotoxicity | 0.16 µM | [7] |
| BT-549 (human breast carcinoma) | Cytotoxicity | 7.84 µM | [7] |
| LLC-PK11 (pig kidney epithelial) | Cytotoxicity | 8.4 µM | [7] |
The table below shows data for the degradation of the closely related 19,20-Epoxycytochalasin C, which is a strong indicator of the type of degradation product and loss of activity to expect for this compound.
| Compound | Degradation Product | IC50 (HT-29 cells) | Change in Activity | Reference |
| 19,20-Epoxycytochalasin C | 7-keto-19,20-Epoxycytochalasin C (Oxidized form) | >10 µM | >16-fold decrease | [4] |
| 19,20-Epoxycytochalasin C | (Parent Compound) | 650 nM | - | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol details the recommended procedure for preparing and storing stock solutions to minimize degradation.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of high concentration (e.g., 10 mM) by dissolving the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 523.6 g/mol , dissolve 5.24 mg in 1 mL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect from light.
-
Store the aliquots at -20°C for long-term storage.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, remove a single aliquot from the -20°C freezer and thaw it at room temperature.
-
Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration immediately before adding to cells.
-
Ensure the final DMSO concentration in the culture is low (e.g., ≤ 0.1%) to avoid solvent toxicity.[3]
-
Do not re-freeze and re-use thawed aliquots.
-
Protocol 2: Monitoring Degradation by LC-MS
This protocol provides a general workflow for using LC-MS to assess the stability of a this compound solution.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
As a control, prepare a fresh solution from a solid standard immediately before analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution, for example, with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Monitor the eluent using a mass spectrometer in positive ion mode.
-
Look for the expected mass-to-charge ratio (m/z) for the protonated molecule of this compound.
-
Also, monitor for the m/z of potential degradation products. For the oxidized form, this would be [M-2H+H]+, and for the hydrolyzed form, it would be [M+H2O+H]+.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the test sample to the control to quantify the extent of degradation.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.[4]
-
Protocol 3: Assessing Biological Activity via MTT Cytotoxicity Assay
This assay can be used to indirectly assess degradation by measuring the loss of cytotoxic activity.
-
Cell Seeding:
-
Seed a sensitive cancer cell line (e.g., P388) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to adhere.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound sample (and a fresh standard as a control) in culture medium.
-
Treat the cells with these various concentrations and incubate for 48-72 hours.[1]
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add DMSO to dissolve the resulting formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability for each concentration and determine the IC50 value.
-
A significant increase in the IC50 value of your test sample compared to the fresh standard indicates a loss of activity, likely due to degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
Technical Support Center: Enhancing 19,20-Epoxycytochalasin D Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 19,20-Epoxycytochalasin D from fungal cultures. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of this compound | Incorrect fungal strain or loss of productivity through repeated subculturing. | - Confirm the identity of your fungal strain (e.g., Xylaria or Nemania species) through molecular methods.[1] - Use a fresh culture from a long-term stock (cryopreserved or lyophilized) to start your experiments.[1] |
| Suboptimal culture medium composition. | - Experiment with different solid and liquid media. Solid-state fermentation on rice has shown good results for cytochalasin production.[1] - Optimize carbon and nitrogen sources. Sucrose (B13894) and fish meal have been identified as key factors for producing similar compounds.[1][2] | |
| Inappropriate fermentation conditions (pH, temperature, aeration). | - Monitor and control the pH of liquid cultures.[1] - Ensure the incubator is calibrated to the optimal temperature for your fungal strain.[1] - For liquid cultures, optimize the shaking speed to ensure adequate aeration without causing excessive shear stress.[1] | |
| Inconsistent Yields Between Batches | Variability in starting inoculum. | - Standardize the age and amount of inoculum used for each fermentation.[1] - Use a consistent method for preparing the seed culture.[1] |
| Incomplete extraction of the compound. | - Ensure the fungal biomass is thoroughly homogenized before extraction. - Use a sufficient volume of extraction solvent and perform multiple extractions to improve recovery.[1] | |
| Compound degradation during extraction. | - Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.[1] - Minimize exposure of the extract to light and air.[1] | |
| Co-elution of Impurities During Purification | Similar polarity of this compound and other metabolites. | - Optimize the HPLC gradient to improve the separation of the target compound.[1] - Consider using different stationary phases (e.g., C18, Phenyl-Hexyl) or a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC).[1] |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: Several fungal species, primarily from the Xylariaceae family, are known producers of this compound and its analogs. These include species of Xylaria, Nemania, and Rosellinia.[3] Known producers include Xylaria cf. curta, Nemania diffusa, Rosellinia sanctae-cruciana, and Xylaria hypoxylon.[3]
Q2: What are the recommended culture media for producing this compound?
A2: Both solid and liquid fermentation methods can be employed. Solid-state fermentation on a rice medium is frequently reported for the production of 19,20-epoxycytochalasans.[1][4] For liquid cultures, Potato Dextrose Broth (PDB) is a common choice.[1][3]
Q3: What are the key parameters to optimize for improving the yield of this compound?
A3: Key parameters for optimization include:
-
Media Composition: Carbon and nitrogen sources are critical. For the related compound 19,20-epoxycytochalasin Q, sucrose and fish meal were found to be key factors, leading to a 4.4-fold increase in production.[2]
-
pH: The initial pH of the culture medium can significantly impact fungal growth and secondary metabolite production.
-
Temperature: Maintaining the optimal growth temperature for the specific fungal strain is essential.
-
Aeration: In liquid cultures, the shaking speed should be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.[1]
-
Incubation Time: The production of secondary metabolites is often growth-phase dependent. A time-course study can help determine the optimal harvest time.[1]
Q4: What is a reliable method for extracting this compound from the fungal culture?
A4: A common procedure involves separating the mycelium from the culture broth (for liquid cultures) or using the entire solid culture. The fungal material is then typically extracted with an organic solvent such as ethyl acetate (B1210297) or acetone (B3395972).[1] The organic extracts are then combined and concentrated under reduced pressure.[1]
Q5: What techniques are used for the purification of this compound?
A5: Purification is typically achieved through a combination of chromatographic techniques. The crude extract can be subjected to column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]
Quantitative Data Summary
The following tables summarize available quantitative data for 19,20-epoxycytochalasans to provide a benchmark for production efforts.
Table 1: Fungal Sources and Yields of 19,20-Epoxycytochalasans
| Fungal Species | Compound | Yield/Concentration | Reference |
| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | Biomass yield of 18.97 g/L in a 10-L fermenter.[2] | [2] |
| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | 440.3 mg/L in an optimized medium (35.2 g/L sucrose, 18.0 g/L fish meal).[2][5] | [2][5] |
| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of compound 2 from scaled-up culture.[3] | [3] |
| Xylaria cf. curta | This compound | Not specified | [3][4] |
| Nemania diffusa | 19,20-Epoxycytochalasin C and D related compounds | Not specified | [3] |
| Rosellinia sanctae-cruciana | This compound | Not specified | [3] |
| Xylaria hypoxylon | This compound | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and isolation of this compound.
Protocol 1: Solid-State Fermentation (Rice Medium)
-
Media Preparation: To a 500 mL Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.[1]
-
Sterilization: Autoclave the flask at 121°C for 20 minutes to sterilize the medium.[1]
-
Inoculation: After cooling to room temperature, inoculate the sterile rice medium with 3-5 agar (B569324) plugs of a fresh culture of the producing fungus (e.g., Xylaria cf. curta).[1]
-
Incubation: Incubate the flask under static conditions at 25-28°C in the dark for 21-30 days.[1]
-
Extraction: After the incubation period, add 300 mL of ethyl acetate to the flask containing the fermented rice. Keep the flask on a rotary shaker at 150 rpm for 24 hours to facilitate extraction.[1]
-
Concentration: Filter the extract to remove the solid rice and mycelia. Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.
Protocol 2: Liquid-State Fermentation (Potato Dextrose Broth)
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with agar plugs of a 7-day-old culture. Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days.[1]
-
Production Culture: Transfer 10 mL of the seed culture into a 1 L Erlenmeyer flask containing 400 mL of PDB.[1]
-
Incubation: Incubate the production culture on a rotary shaker at 150 rpm and 25°C for 14-21 days.[1]
-
Extraction:
-
Concentration: Combine all organic extracts and concentrate them under reduced pressure.[1]
Protocol 3: Purification by Chromatography
-
Column Chromatography: The crude extract is first subjected to column chromatography on silica gel using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Preparative HPLC: Pool the fractions containing the target compound and subject them to preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to obtain the pure compound.[3]
Visualizations
The following diagrams illustrate the general workflow for isolating this compound and its proposed biosynthetic pathway.
Caption: General workflow for the isolation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
References
troubleshooting inconsistent results in 19,20-Epoxycytochalasin D assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors when working with a cytoskeletal inhibitor like this compound. Here are the most common culprits and solutions:
-
Compound Stability and Handling:
-
Problem: this compound, like many natural products, can be susceptible to degradation. Repeated freeze-thaw cycles of stock solutions can reduce its potency.
-
Solution: Prepare single-use aliquots of your high-concentration stock solution in an appropriate solvent like DMSO and store them at -20°C or -80°C. When preparing working solutions, thaw a fresh aliquot for each experiment. Protect stock solutions from light.
-
-
Cell-Based Factors:
-
Problem: Cell density, passage number, and overall health can significantly impact assay results. Cells that are too dense or have been in culture for too long may respond differently to the compound.
-
Solution: Maintain a consistent cell seeding density for all experiments. Use cells within a defined low passage number range and ensure they are healthy and in the exponential growth phase before treatment.
-
-
Assay-Specific Issues:
-
Problem: The MTT assay relies on mitochondrial reductase activity, which can be affected by changes in cell metabolism independent of cell death. Cytoskeletal disruption by this compound can alter cell morphology and metabolism, leading to artifacts.[1]
-
Solution:
-
Confirm with an alternative viability assay: Use a method that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion) or total protein content (e.g., Sulforhodamine B [SRB] assay).[2]
-
Optimize incubation times: Ensure consistent and optimal incubation times with both the compound and the assay reagent.
-
-
Q2: My cells are rounding up and detaching after treatment with this compound. How does this affect my assay readings?
A2: Cell rounding and detachment are expected morphological changes due to the disruption of the actin cytoskeleton.[3] This can indeed interfere with plate-based assays.
-
For Adherent Cells: In assays like MTT, detached cells are often lost during media changes and washing steps, leading to an underestimation of viable (but non-adherent) cells.
-
Solution: When performing endpoint assays, be sure to collect both the adherent and floating cell populations for analysis. For assays requiring washes, perform centrifugation of the plates to pellet the floating cells before carefully aspirating the supernatant.
Issues with Actin Polymerization Assays
Q3: My in vitro actin polymerization assay using pyrene-labeled actin is giving a low signal or no polymerization curve.
A3: This is a common issue that can often be traced back to the quality of the actin or the assay conditions.
-
Actin Quality:
-
Problem: Monomeric (G-actin) is not stable for long periods, and previously frozen actin can exhibit slower polymerization kinetics.[4]
-
Solution: Use freshly prepared, gel-filtered actin. Avoid using actin that is more than a few weeks old. While pyrene-labeled actin is more stable, it's best to use it with fresh unlabeled actin.[4]
-
-
Reagent and Buffer Preparation:
-
Problem: Incorrect buffer composition, particularly the absence of ATP and MgCl2, will prevent polymerization.
-
Solution: Ensure your polymerization buffer contains ATP and MgCl2 to promote filament assembly. Pre-exchange the calcium in the G-actin storage buffer for magnesium before initiating polymerization to obtain more consistent kinetics.[4]
-
-
Assay Execution:
-
Problem: The presence of dust or residual polymerized actin in the cuvette can act as nucleation points, leading to inconsistent results. Bubbles in the cuvette will interfere with fluorescence readings.
-
Solution: Thoroughly clean cuvettes between runs. Use fresh, filtered pipette tips and avoid introducing bubbles when mixing reagents.[4]
-
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of this compound?
A4: The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[5] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[5][6]
Q5: How does disruption of the actin cytoskeleton by this compound lead to cell death?
A5: The disruption of the actin cytoskeleton acts as a cellular stress signal that can trigger apoptosis through the intrinsic (mitochondrial) pathway.[6] This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine proteases), such as caspase-9 and caspase-3, which execute the final stages of apoptosis.[6]
Q6: What is the recommended solvent and storage condition for this compound?
A6: this compound is soluble in DMSO. For long-term storage, it should be stored as a powder at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Q7: Can I use this compound to study other cellular processes besides cytotoxicity?
A7: Yes, due to its specific mechanism of action on the actin cytoskeleton, this compound is a valuable tool for investigating a wide range of cellular processes, including cell migration, adhesion, cytokinesis, and intracellular trafficking.[7]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound against various cell lines. IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| P-388 | Murine Leukemia | 0.16 |
| MOLT-4 | Human Leukemia | 10.0 |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 |
| HL-60 | Human Promyelocytic Leukemia | > 10 |
| A549 | Human Lung Carcinoma | > 10 |
| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 |
| MCF-7 | Human Breast Adenocarcinoma | > 10 |
| SW480 | Human Colon Adenocarcinoma | > 10 |
Data compiled from multiple sources.[7]
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[6]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[6]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
In Vitro Actin Polymerization Assay (Pyrene-Actin)
This assay measures the change in fluorescence of pyrene-labeled actin upon polymerization.
-
Reagent Preparation:
-
Prepare G-actin buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).[4]
-
Prepare 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reconstitute unlabeled and pyrene-labeled G-actin in G-actin buffer on ice.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix G-actin (typically 5-10% pyrene-labeled) with the desired concentration of this compound or vehicle control in G-actin buffer.
-
Initiate polymerization by adding 1/10th volume of 10X polymerization buffer.
-
Immediately begin measuring fluorescence in a fluorometer set to the appropriate excitation and emission wavelengths for pyrene (B120774) (e.g., Ex: 365 nm, Em: 407 nm) in kinetic mode.[4]
-
Record data until the fluorescence signal of the control reaction reaches a plateau.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of this compound.
-
References
determining optimal incubation time for 19,20-Epoxycytochalasin D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 19,20-Epoxycytochalasin D in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the determination of optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungal metabolite that belongs to the cytochalasan family of mycotoxins.[1] Its primary mode of action is the disruption of the actin cytoskeleton.[2] It binds to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of existing filaments.[3] This interference with the actin cytoskeleton disrupts essential cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to apoptosis (programmed cell death) in many cell types.[2]
Q2: What are the typical applications of this compound in research?
A2: Due to its potent effects on the actin cytoskeleton, this compound is a valuable tool in several areas of cell biology research, including:
-
Cytoskeletal Dynamics: Studying the role of actin in processes like cell migration, adhesion, and morphology.[1]
-
Cancer Research: Investigating cancer cell proliferation, apoptosis, and cell cycle regulation due to its cytotoxic activity against various cancer cell lines.[1]
-
Antiparasitic Research: It has shown potent in vitro antiplasmodial activity, making it useful for studying parasitic life cycles.[4]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. However, based on available data, a starting range of 0.1 µM to 100 µM is often used in initial cytotoxicity assays.[2] For some sensitive cell lines, like murine leukemia (P-388), the IC50 can be as low as 0.16 µM.[1]
Q4: How do I determine the optimal incubation time for my experiment with this compound?
A4: The optimal incubation time is dependent on the cell type, the concentration of the compound, and the biological endpoint being measured. There is no single optimal time. The most effective method for determining this is to perform a time-course experiment. For cytotoxicity and cell viability assays, typical time points to test are 24, 48, and 72 hours.[1][2] For assays measuring earlier events like apoptosis, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. For cell cycle analysis, a 48-hour incubation has been used.[5]
Troubleshooting Guides
Problem 1: No observable effect on cell viability after treatment.
-
Possible Cause:
-
Sub-optimal Incubation Time: The incubation period may be too short for the effects to manifest.
-
Insufficient Concentration: The concentration of this compound may be too low for the specific cell line.
-
Cell Line Resistance: The cell line may be resistant to the effects of this particular cytochalasin.
-
-
Solution:
-
Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration for your experiment.
-
Perform a Dose-Response Experiment: Determine the IC50 value for your cell line to ensure you are using an effective concentration.
-
Use a Positive Control: Include a compound known to induce cytotoxicity in your cell line to validate the assay.
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Inconsistent Incubation Times: Even small variations in incubation time can affect the outcome.
-
Compound Preparation: Inconsistent dilution of the stock solution.
-
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
-
Precise Timing: Adhere strictly to the predetermined incubation times for all experiments.
-
Careful Compound Dilution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Problem 3: High background or non-specific effects observed.
-
Possible Cause:
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.
-
Off-Target Effects: At very high concentrations, the compound may have effects unrelated to actin disruption.
-
-
Solution:
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the compound.
-
Titrate the Concentration: Use the lowest effective concentration of this compound that produces the desired on-target effect.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 0.16 |
| MOLT-4 | Human Leukemia | 10 |
| BT-549 | Human Breast Cancer | 7.84 |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 |
Note: IC50 values can vary based on experimental conditions such as cell density and the specific incubation time used in the study.[1]
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal incubation time for this compound by assessing its effect on cell viability at multiple time points.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Treat cells with a predetermined concentration of this compound (e.g., the approximate IC50 value if known, or a concentration from a pilot experiment). Include a vehicle control (e.g., DMSO).[2]
-
Time-Course Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point. The optimal incubation time will be the point at which the desired level of inhibition is consistently achieved.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a predetermined time (e.g., based on the cytotoxicity time-course experiment).
-
Cell Harvesting: Collect both adherent and floating cells.[4]
-
Washing: Wash cells twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[1]
Mandatory Visualization
Caption: Workflow for determining the optimal incubation time.
Caption: Apoptosis signaling pathway induced by this compound.
Caption: Troubleshooting logic for lack of experimental effect.
References
challenges in working with 19,20-Epoxycytochalasin D in the lab
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this potent actin polymerization inhibitor.
Frequently Asked Questions (FAQs)
1. How should I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and dimethylformamide (DMF).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.
2. What is the recommended storage condition for this compound?
As a crystalline solid, this compound should be stored at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO should also be stored at -20°C and are stable for up to three months.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
3. What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. High concentrations of DMSO can be toxic to cells.
4. I am observing precipitation of the compound in my cell culture media. What should I do?
Precipitation can occur if the final concentration of this compound is too high or if the DMSO concentration is not sufficient to maintain its solubility in the aqueous culture medium. To address this, you can try the following:
-
Lower the final concentration of this compound: Perform a dose-response experiment to find the optimal concentration for your cell line.
-
Ensure thorough mixing: When diluting the DMSO stock solution into the culture medium, ensure it is mixed well.
-
Prepare fresh dilutions: Prepare the working solutions fresh from the stock solution for each experiment.
5. What are the primary safety precautions when handling this compound?
This compound is a potent biological agent and should be handled with care. It is classified as harmful if swallowed and is very toxic to aquatic life.[3] Always handle the compound in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.[3] Avoid generating dust when working with the powdered form.[3]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store at -20°C.[3] |
| Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay. | |
| Cell line resistance: The cell line may be resistant to the effects of this compound. | Review the literature for the sensitivity of your cell line to cytochalasins. Consider using a different cell line known to be sensitive. | |
| High background or off-target effects | DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Prepare a higher concentration stock solution if necessary to achieve a lower final solvent concentration. |
| Off-target effects of cytochalasins: Some cytochalasins can have effects on processes other than actin polymerization, such as glucose transport. | Use the lowest effective concentration of this compound. Consider using other actin inhibitors with different mechanisms of action as controls. | |
| Difficulty in reproducing results | Variability in experimental conditions: Differences in cell density, incubation time, or passage number can affect the outcome. | Standardize your experimental protocols, including cell seeding density, treatment duration, and the passage number of the cells used. |
| Inaccurate pipetting of viscous stock solution: High concentration DMSO stock solutions can be viscous, leading to pipetting errors. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
Quantitative Data
The cytotoxic activity of this compound is often evaluated by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | BT-549 | Breast | 7.84[4] |
| This compound | LLC-PK11 | Kidney | 8.4[4] |
| 19,20-Epoxycytochalasin C | HL-60 | Leukemia | 1.11[5] |
| 19,20-Epoxycytochalasin C | HT-29 | Colon | 0.65[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
In a certified chemical fume hood, weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to 3 months).[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Visualizations
Experimental Workflow for Cellular Effects
References
- 1. targetmol.cn [targetmol.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
best practices for storing 19,20-Epoxycytochalasin D stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 19,20-Epoxycytochalasin D stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term storage, the stock solution should be kept at -20°C.[2] Some protocols for similar compounds also suggest storage at -80°C for extended periods.
Q3: How can I avoid degradation of the compound during storage and handling?
A3: To minimize degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound. Additionally, protect the stock solution from light.
Q4: For how long can I store the stock solution at -20°C?
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of the compound in cell culture medium. | The concentration of this compound is too high, exceeding its solubility limit in the aqueous medium. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media. Ensure the final DMSO concentration is not causing the compound to fall out of solution. Gently warm the media and vortex briefly after adding the compound. |
| Inconsistent or no biological effect observed. | 1. Improper storage leading to compound degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Oxidation of the compound. | 1. Always store stock solutions at -20°C or -80°C and protect from light. 2. Use single-use aliquots to avoid freeze-thaw cycles. 3. While not definitively shown for the 'D' variant, related compounds like 19,20-epoxycytochalasin C can be inactivated by oxidation.[1][4] Prepare fresh working solutions and minimize their exposure to air. |
| High background cytotoxicity in control wells. | The concentration of the solvent (DMSO) is too high. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically ≤0.1%.[3] Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Unexpected cellular phenotypes unrelated to actin disruption. | Off-target effects of the compound at high concentrations. | Use the lowest effective concentration of this compound that elicits the desired on-target effect. Consider using other actin inhibitors with different mechanisms of action to confirm that the observed phenotype is due to actin cytoskeleton disruption. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Storage Temperature | -20°C (long-term) or -80°C (extended long-term) | Avoid repeated freeze-thaw cycles. |
| Working Solution Storage | Prepare fresh for each experiment. | If short-term storage is necessary, keep at 2-8°C for no more than a few hours and protect from light. |
| Final DMSO Concentration in Media | ≤ 0.1% | Higher concentrations can be toxic to cells.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Warm to Room Temperature: Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber microcentrifuge tubes).
-
Storage: Store the aliquots at -20°C for long-term storage.
Preparation of Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
Mixing: Mix thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components in the media.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure optimal activity.
Visualizations
The primary mechanism of action for this compound is the disruption of the actin cytoskeleton, which can lead to the induction of apoptosis.[5]
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Purification of 19,20-Epoxycytochalasan Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of 19,20-epoxycytochalasan compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of 19,20-epoxycytochalasan compounds in a question-and-answer format.
1. Poor Peak Resolution or Co-elution of Analytes
-
Question: I am observing poor separation between my target 19,20-epoxycytochalasan and other closely related cytochalasans. How can I improve the resolution?
-
Answer: Poor resolution is a frequent challenge due to the structural similarity of cytochalasan analogues. Consider the following optimization strategies:
-
Modify the Mobile Phase Gradient: A shallow gradient is often key to separating structurally similar compounds.[1] Instead of a rapid, steep gradient, try a more gradual increase in the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration.[1][2] For instance, if your compounds of interest elute between 70-80% acetonitrile, you can "stretch out" this portion of the gradient over a longer period to enhance separation.[1]
-
Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity. Methanol is more viscous and may provide different elution patterns compared to acetonitrile.[3]
-
Adjust the Mobile Phase pH: While cytochalasans are generally neutral, slight pH adjustments can influence interactions with the stationary phase, especially if there are any ionizable impurities. Using a mobile phase with a mild acidic modifier, such as 0.1% formic acid, is a common practice in reversed-phase HPLC for fungal metabolites.[3][4]
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry may be necessary. While C18 is the most common choice, a phenyl-hexyl or a polar-embedded column could offer alternative selectivity for these complex structures.
-
2. Peak Tailing
-
Question: My peaks for the 19,20-epoxycytochalasan compounds are showing significant tailing. What are the potential causes and solutions?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many reversed-phase columns has residual silanol (B1196071) groups that can interact with polar functional groups on the analytes, causing tailing.
-
Solution: Use a well-endcapped C18 column or a column packed with high-purity silica. Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the silanol groups, but this may not be compatible with mass spectrometry detection.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as isopropanol (B130326) or a mixture of acetonitrile and water with a higher organic percentage than your typical mobile phase. If the problem persists, the column may need to be replaced.
-
-
3. Variable Retention Times
-
Question: I am observing a drift in the retention times of my 19,20-epoxycytochalasan peaks across different runs. What could be causing this instability?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. Here are some common causes and their solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time (typically 5-10 column volumes) before each injection.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic solvent or degradation of additives can affect retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the column temperature can affect solvent viscosity and analyte retention.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Malfunction: Inconsistent solvent delivery from the HPLC pump will lead to variable retention times.
-
Solution: Check for leaks, and ensure the pump seals and check valves are in good condition. Degas the mobile phase to prevent air bubbles in the pump heads.
-
-
4. Compound Instability During Purification
-
Question: I suspect my 19,20-epoxycytochalasan compounds may be degrading during the purification process. How can I assess and mitigate this?
-
Answer: The epoxide group in these compounds can be susceptible to hydrolysis under certain conditions.
-
Perform Forced Degradation Studies: To assess stability, subject a sample of your compound to acidic, basic, oxidative, and photolytic stress conditions.[5][6] Analyze the stressed samples by HPLC to identify any degradation products.
-
Control Mobile Phase pH: Avoid strongly acidic or basic mobile phases if your forced degradation studies indicate instability. A pH range of 3-7 is generally considered safe for most silica-based columns.
-
Minimize Exposure to Light and High Temperatures: Protect your samples from light and use a column oven set to a moderate temperature (e.g., 25-30 °C) unless higher temperatures are necessary for resolution.
-
Work Efficiently: Minimize the time the sample spends in solution and on the HPLC system to reduce the chances of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 19,20-epoxycytochalasan purification?
A1: A good starting point is to use a reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm or 4.6 x 250 mm) with a gradient elution.[7][8] A common mobile phase system consists of water (A) and acetonitrile (B), both with 0.1% formic acid.[4] A generic starting gradient could be: 10-90% B over 30-40 minutes with a flow rate of 1 mL/min. Monitor the elution profile using a UV detector, typically at wavelengths around 210 nm or 254 nm.
Q2: How can I confirm the identity of my purified 19,20-epoxycytochalasan compound?
A2: Confirmation of the compound's identity should be done using spectroscopic techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is essential for elucidating the detailed chemical structure and stereochemistry.[4]
Q3: What are some common impurities found during the purification of 19,20-epoxycytochalasans from fungal cultures?
A3: Fungal cultures produce a complex mixture of secondary metabolites. Common impurities can include other cytochalasan analogues with slight structural modifications (e.g., different hydroxylation patterns, presence or absence of the epoxide), as well as unrelated fungal metabolites. The specific impurities will depend on the fungal strain and culture conditions.
Q4: Can I use isocratic elution for the purification of 19,20-epoxycytochalasans?
A4: Isocratic elution (a constant mobile phase composition) can be used if the target compound is well-separated from impurities under those conditions. For instance, some cytochalasans have been purified using an isocratic mobile phase of 48% acetonitrile in water. However, for complex mixtures containing multiple closely related analogues, gradient elution is generally more effective at achieving a good separation of all components.[2]
Quantitative Data
The following table summarizes typical HPLC parameters used for the separation of cytochalasan compounds, which can be adapted for 19,20-epoxycytochalasans.
| Parameter | Value/Range | Notes |
| Column | C18 (Reversed-Phase) | Particle sizes of 3.5 µm or 5 µm are common. Dimensions can vary (e.g., 4.6 x 150 mm, 4.6 x 250 mm). |
| Mobile Phase A | Water + 0.1% Formic Acid | Other acidic modifiers like trifluoroacetic acid (TFA) can be used, but may be ion-suppressive for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile generally provides better peak shapes and lower backpressure. |
| Gradient Profile | Linear Gradient (e.g., 10% to 90% B) | The gradient slope and duration should be optimized for the specific sample complexity. A shallow gradient is often preferred.[1] |
| Flow Rate | 0.8 - 1.2 mL/min | For analytical scale separations. Preparative scale will require higher flow rates. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection Wavelength | 210 nm, 254 nm | The optimal wavelength should be determined by analyzing the UV spectrum of the target compound. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of 19,20-Epoxycytochalasan Compounds
-
Sample Preparation: Dissolve the crude or partially purified fungal extract in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
HPLC System and Column: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector. A C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm) is recommended as a starting point.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Degas both solvents before use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the detection wavelength to 210 nm and 254 nm.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient, for example, from 10% B to 90% B over 40 minutes.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak purity of the compounds of interest.
Visualizations
Signaling Pathway: Inhibition of Actin Polymerization by Cytochalasans
Caption: Mechanism of action of 19,20-epoxycytochalasans on actin dynamics.
Experimental Workflow: HPLC Purification of 19,20-Epoxycytochalasans
Caption: General workflow for the purification of 19,20-epoxycytochalasans.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Validation & Comparative
A Comparative Guide to 19,20-Epoxycytochalasin D and Cytochalasin D: Mechanisms and Cytotoxicity
A detailed examination of two potent actin polymerization inhibitors, 19,20-Epoxycytochalasin D and Cytochalasin D, reveals distinct cytotoxic profiles and provides a framework for their application in cell biology and drug development research. Both fungal metabolites disrupt the actin cytoskeleton, a critical component for numerous cellular functions, ultimately leading to programmed cell death. This guide offers a comparative analysis of their mechanisms, quantitative data on their cytotoxic effects, and detailed experimental protocols for their study.
Core Mechanism: Disruption of the Actin Cytoskeleton
Both this compound and Cytochalasin D belong to the cytochalasan family of mycotoxins and share a primary mechanism of action: the inhibition of actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers.[1][2][3] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and the maintenance of cell shape, which in turn triggers a cascade of events leading to apoptosis (programmed cell death).[1][2]
While sharing a common target, the structural differences between the two compounds, notably the presence of a 19,20-epoxy group in the former, may contribute to variations in their potency and cellular specificity.[2]
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and Cytochalasin D has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that direct comparative studies are limited, and IC50 values can vary depending on experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cytochalasin D IC50 (µM) |
| BT-549 | Human Breast Ductal Carcinoma | 7.84[1] | Data Not Available |
| LLC-PK1 | Porcine Kidney Epithelium | 8.4[1] | Data Not Available |
| P-388 | Murine Leukemia | Potent Activity (IC50 not specified)[1] | Data Not Available |
| MOLT-4 | Human Leukemia | 10.0[4] | 25[4] |
Signaling Pathways to Apoptosis
The disruption of the actin cytoskeleton by both this compound and Cytochalasin D acts as a cellular stress signal that initiates apoptosis, primarily through the mitochondrial (intrinsic) pathway.[2] This pathway involves the activation of a cascade of caspases, which are proteases that execute the process of cell death.
Studies on the cytochalasan family suggest that the disruption of actin filaments can lead to an increased ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2.[2] This shift in balance triggers the release of cytochrome c from the mitochondria, which then activates initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and caspase-7).[2] These executioner caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
Caption: Signaling pathway of cytochalasin-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the effects of this compound and Cytochalasin D.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and Cytochalasin D
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with varying concentrations of this compound or Cytochalasin D (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro cytotoxicity assay.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
96-well white or black plates (for luminescence or fluorescence, respectively)
-
Treated cell lysates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compounds as in the cytotoxicity assay and lyse the cells according to the manufacturer's protocol.
-
Assay Preparation: Add the Caspase-Glo® 3/7 Reagent to each well of the plate containing cell lysate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the protein concentration of the lysate and express the results as a fold change relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins in the apoptotic pathway.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentration.[2]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.[2]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.[2]
-
Detection: Detect protein bands using an ECL substrate and an imaging system.[2]
-
Data Analysis: Quantify band intensities and normalize to the loading control.[2]
Conclusion
Both this compound and Cytochalasin D are valuable research tools for studying the actin cytoskeleton and apoptosis. While they share a fundamental mechanism of inhibiting actin polymerization, the available data suggests potential differences in their cytotoxic potency. Further direct comparative studies are necessary to fully elucidate their distinct pharmacological profiles and to guide their potential development as therapeutic agents. The provided experimental protocols offer a robust framework for conducting such comparative analyses.
References
A Comparative Analysis of the Cytotoxicity of 19,20-Epoxycytochalasin D and Cytochalasin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two closely related fungal metabolites, 19,20-Epoxycytochalasin D and Cytochalasin C. The information presented is collated from multiple studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction
This compound and Cytochalasin C are members of the cytochalasan family of mycotoxins, known for their ability to disrupt the actin cytoskeleton.[1] This fundamental mechanism of action makes them potent cytotoxic agents and subjects of interest in cancer research. While sharing a common molecular target, subtle structural differences between these two compounds can lead to variations in their cytotoxic potency and selectivity against different cancer cell lines.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of this compound and Cytochalasin C has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for both compounds.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Cytochalasin C (IC50 in µM) |
| BT-549 | Breast Ductal Carcinoma | 7.84[2] | Not Reported |
| LLC-PK11 | Porcine Kidney Epithelium | 8.4[2] | Not Reported |
| P-388 | Murine Leukemia | Potent Activity (IC50 not specified)[3] | Not Reported |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 1.11[4] |
| A549 | Human Lung Carcinoma | Not Reported | >10[3] |
| MCF-7 | Human Breast Adenocarcinoma | Not Reported | >10[3] |
| HT-29 | Human Colon Adenocarcinoma | Not Reported | 0.65[3] |
| PC-3 | Human Prostate Adenocarcinoma | Not Reported | >10[3] |
Note: "Not Reported" indicates that data for the specific compound against that cell line was not found in the reviewed literature. Direct comparison is challenging due to variations in experimental conditions between studies.
Mechanism of Action: Disruption of Actin and Induction of Apoptosis
The primary mechanism of cytotoxicity for both this compound and Cytochalasin C is the disruption of the actin cytoskeleton.[5] These compounds bind to the barbed end of actin filaments, preventing the polymerization and elongation of actin.[5] This interference with a critical cellular component triggers a cascade of events leading to programmed cell death, or apoptosis.[5][6] The apoptotic pathway induced by these cytochalasans is believed to be primarily mediated through the intrinsic (mitochondrial) pathway.[1]
Signaling Pathway for Cytochalasin-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of 19,20-Epoxycytochalasin D on Actin Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 19,20-Epoxycytochalasin D's effect on actin polymerization, a critical cellular process. Through objective comparisons with other well-established actin modulators and supported by experimental data, this document serves as a valuable resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound, a fungal metabolite, exerts its biological effects primarily by disrupting the actin cytoskeleton.[1][2] Like other members of the cytochalasan family, it functions by binding to the barbed (fast-growing) end of actin filaments.[1][3] This action inhibits the addition of new actin monomers, thereby halting filament elongation and disrupting the dynamic equilibrium of actin polymerization.[1] This interference with the fundamental processes of cell shape maintenance, motility, and division underpins its observed cytotoxic and antiplasmodial activities.[1][4]
Comparative Analysis of Actin Polymerization Modulators
To contextualize the activity of this compound, this section compares its performance with other widely used actin-targeting compounds: Cytochalasin D, Latrunculin A, and Phalloidin (B8060827). Each of these molecules possesses a distinct mechanism of action, providing a spectrum of tools for studying actin dynamics.
| Compound | Mechanism of Action | Target | Effect on Actin Filaments | IC50 / Kd |
| This compound | Binds to the barbed end of F-actin | F-Actin | Inhibits polymerization and elongation | Cytotoxicity IC50: 7.84 µM (BT-549 cells), 8.4 µM (LLC-PK11 cells)[4] |
| Cytochalasin D | Binds to the barbed end of F-actin | F-Actin | Inhibits polymerization and elongation | Actin Polymerization IC50: 25 nM[5] |
| Latrunculin A | Binds to G-actin monomers in a 1:1 ratio | G-Actin | Sequesters monomers, preventing polymerization | Kd: 0.1 µM (ATP-actin), 0.4 µM (ADP-Pi-actin), 4.7 µM (ADP-actin), 0.19 µM (G-actin)[6] |
| Phalloidin | Binds and stabilizes F-actin | F-Actin | Prevents depolymerization and promotes polymerization | Stabilizes filaments, lowers the critical concentration for polymerization[2][7] |
Note: The IC50 values for this compound represent its cytotoxic effects on cell lines, which are an indirect measure of its impact on actin polymerization. Direct IC50 values for in vitro actin polymerization assays were not available in the reviewed literature.
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the effects of compounds on actin polymerization. This section provides detailed methodologies for key assays.
Pyrene-Actin Polymerization Assay
This in vitro assay is a gold-standard for quantifying the rate and extent of actin polymerization. It utilizes actin labeled with pyrene, a fluorescent probe whose emission intensity increases significantly upon incorporation into a hydrophobic environment, such as the interface between actin subunits in a filament.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Compound of interest (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
-
96-well black microplates or quartz cuvettes
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a desired stock concentration. A 5-10% pyrene-actin to unlabeled actin ratio is commonly used. Incubate on ice for at least 1 hour to ensure complete depolymerization.
-
Reaction Setup: In a microplate well or cuvette, combine G-buffer, the compound of interest at various concentrations (and a vehicle control), and the actin monomer solution.
-
Initiation of Polymerization: Add the polymerization-inducing buffer to initiate the reaction.
-
Data Acquisition: Immediately place the plate or cuvette in the fluorometer and record the fluorescence intensity over time at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the initial rate of polymerization. The plateau of the curve indicates the steady-state level of F-actin.
Fluorescence Microscopy of the Actin Cytoskeleton
This cell-based assay allows for the direct visualization of changes in actin filament organization and morphology in response to a compound.
Materials:
-
Adherent cells cultured on glass coverslips
-
Compound of interest
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., conjugated to Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere and grow to the desired confluency. Treat the cells with the compound of interest at various concentrations and for different durations. Include a vehicle control.
-
Fixation: After treatment, wash the cells with PBS and then fix them with the fixative solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with the fluorescently-labeled phalloidin solution for 20-30 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and then incubate with the nuclear counterstain for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and image using a fluorescence microscope with appropriate filter sets.
Cell Motility Assays
Cell migration is a complex process heavily dependent on dynamic actin rearrangements. Assays that measure cell motility provide a functional readout of a compound's effect on the actin cytoskeleton.
Materials:
-
Adherent cells
-
Culture plates (e.g., 24-well plate)
-
Sterile pipette tip (p200) or a specialized scratch tool
-
Compound of interest
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing the compound of interest at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the rate of wound closure.
Materials:
-
Transwell inserts with a porous membrane (pore size appropriate for the cell type)
-
Culture plates (e.g., 24-well plate)
-
Cells in suspension
-
Chemoattractant (e.g., serum-containing medium)
-
Compound of interest
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of the culture plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Resuspend cells in serum-free medium containing the compound of interest at various concentrations. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the cells from the upper surface of the membrane.
-
Staining and Imaging: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view for each insert using a microscope.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound on actin polymerization.
Caption: Workflow for pyrene-actin polymerization assay.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of 19,20-Epoxycytochalasin D across various cell lines. Sourced from experimental data, this document delves into the compound's inhibitory concentrations (IC50), the methodologies used to determine these values, and the underlying mechanism of action.
Overview of this compound
This compound is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Like other members of this class, its primary mode of action involves the disruption of the actin cytoskeleton, a critical component for numerous cellular processes including cell division, motility, and the maintenance of cell shape.[1][2] This interference with fundamental cellular functions triggers a cascade of events, often culminating in programmed cell death (apoptosis), making it a compound of significant interest for its potential anti-cancer and anti-plasmodial activities.[2][3]
Comparative Cytotoxicity Across Cell Lines
The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been assessed against a panel of human and other mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological function. The table below summarizes the available IC50 values.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | Potent Activity (0.16)[4] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84[3] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | 8.4[3] |
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | This compound | 10.0[4] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[5][6] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[5][7] |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10[5] |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10[5] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 19,20-Epoxycytochalasin C | Not Reported |
| SW480 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | >10[6] |
| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | >10[5] |
Observations:
-
This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[4]
-
It exhibits moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[3]
-
Compared to its analog, 19,20-Epoxycytochalasin C, it appears less potent against the MOLT-4 leukemia cell line.[4]
-
19,20-Epoxycytochalasin C shows significant activity against HL-60 and HT-29 cell lines.[5][6][7]
Mechanism of Action: Disruption of Actin and Induction of Apoptosis
The primary mechanism of cytotoxicity for cytochalasins is the inhibition of actin polymerization.[2][8][9] this compound binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of the actin cytoskeleton.[1][2] This disruption of the cellular scaffolding acts as a stress signal, initiating programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[2]
Experimental Protocols
To ensure the reproducibility of research, this section outlines detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent such as DMSO to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5] The IC50 value is then determined by plotting cell viability against the compound concentration.[5]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Fixation: Fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]
-
Washing: Wash the plates with water to remove the TCA.[5]
-
Staining: Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[5]
-
Washing: Wash away the unbound dye with 1% acetic acid.[5]
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.[5] The IC50 value is calculated from the dose-response curve.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: A Cross-Study Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological effects of 19,20-Epoxycytochalasin D, a potent fungal metabolite, drawing upon data from multiple research studies. By objectively comparing its performance with related compounds and presenting detailed experimental data and protocols, this document aims to serve as a valuable resource for advancing research and development in cellular biology and oncology.
Overview of this compound
This compound is a natural product belonging to the cytochalasan family of mycotoxins, isolated from various fungal species, including those of the Nemania and Xylaria genera.[1] Like its congeners, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component for maintaining cell shape, motility, and division.[1][2] This interference with actin polymerization triggers a cascade of cellular events, often culminating in apoptosis (programmed cell death), which makes it a compound of significant interest for its potential anti-cancer and anti-plasmodial activities.[1]
Comparative Cytotoxicity Across Cell Lines
The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been assessed across a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |
| P-388 | Murine Leukemia | This compound | Potent Activity (IC₅₀ not specified) | [3][4] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84 | [5] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | 8.4 | [5] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | This compound | 20.0 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 | [3][6] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 | [3][7] |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 | [3] |
| SW480 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | Not Reported | [3] |
| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 | [3] |
| HCT-116 | Human Colon Carcinoma | 19,20-Epoxycytochalasin C | Not Reported | [3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 19,20-Epoxycytochalasin C | Not Reported | [3] |
Observations:
-
This compound exhibits potent cytotoxicity against the P-388 murine leukemia cell line.[4]
-
It demonstrates moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[5]
-
19,20-Epoxycytochalasin C shows particularly strong activity against HL-60 and HT-29 cell lines.[3][6][7]
-
The cytotoxic efficacy of these compounds can vary significantly between different cell lines, highlighting the importance of cell-type-specific investigations.
Mechanism of Action: Disruption of Actin and Induction of Apoptosis
The primary mechanism driving the cytotoxic effects of this compound is the inhibition of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[2] This disruption of a critical cellular structure acts as a stress signal, initiating apoptosis primarily through the intrinsic (mitochondrial) pathway.[1]
Signaling Pathway for Apoptosis Induction
The disruption of the actin cytoskeleton by this compound initiates a signaling cascade that leads to programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To ensure the reproducibility of the findings, this section provides detailed methodologies for the key experiments cited in the studies.
General Experimental Workflow
A typical workflow for assessing the cellular effects of this compound is outlined below.
Caption: General experimental workflow for assessing compound effects.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay is used to determine the cytotoxic effects of a compound on a given cell line.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1][9]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3] The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.[9]
-
Cell Harvesting: Collect both adherent and floating cells.[9]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[9]
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.[1]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Comparison with Other Cytochalasans
The cytochalasan family comprises numerous compounds with varying structures and potencies.
-
Cytochalasin D: A widely studied analog that also inhibits actin polymerization and induces apoptosis.[1] Comparative studies have shown that while the general mechanism is conserved, the relative effectiveness of different cytochalasans can vary.
-
19,20-Epoxycytochalasin C: As indicated in the data table, this analog exhibits potent cytotoxicity, particularly against leukemia and colon cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[3] This suggests that subtle structural differences can significantly influence biological activity.
Conclusion
This compound is a potent bioactive fungal metabolite that exerts its cytotoxic effects across various cell lines, primarily through the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway.[1] Its efficacy varies depending on the cell line, with notable activity against certain types of leukemia.[1] While it shares a common mechanism with other cytochalasans, subtle structural variations among analogs like 19,20-Epoxycytochalasin C lead to differences in potency and cellular specificity.[1] The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Bioactivity of Epoxycytochalasans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivity of epoxycytochalasans, a class of fungal secondary metabolites. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to support further investigation and drug discovery efforts.
Epoxycytochalasans are a significant class of natural products known for their diverse and potent biological activities. Their complex structures, characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring often containing an epoxide, have attracted considerable interest in the scientific community. This guide offers a comparative look at their performance in anticancer, anti-inflammatory, and antiviral applications, supported by experimental data.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected epoxycytochalasans against various targets. This data is intended to provide a comparative overview of their potency.
Table 1: Comparative Cytotoxicity of Epoxycytochalasans (IC50 in µM)
| Compound/Extract | HeLa (Cervical Cancer) | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) | HT-29 (Colon Adenocarcinoma) | HL-60 (Promyelocytic Leukemia) | LNCaP (Prostate Cancer) | B16F10 (Mouse Melanoma) | KB (Oral Epidermoid Carcinoma) | K562 (Chronic Myelogenous Leukemia) |
| Chaetoglobosin A | - | - | >30[1] | >30[1] | - | - | - | - | 22.99 ± 2.43[1] | 18.89 ± 1.75[1] |
| Chaetoglobosin E | - | - | - | - | - | - | 0.62[2] | 2.78[2] | - | - |
| Chaetoglobosin F | - | - | - | - | - | - | - | - | - | - |
| Chaetoglobosin V | - | - | >30[1] | >30[1] | - | - | - | - | 29.97 ± 2.76[1] | >30[1] |
| Chaetoglobosin W | - | - | >30[1] | >30[1] | - | - | - | - | 24.69 ± 2.31[1] | 20.90 ± 1.98[1] |
| 19,20-Epoxycytochalasin C | - | >10[3] | >10[3] | - | 0.65[3] | 1.11[3] | - | - | - | - |
| 19,20-Epoxycytochalasin D | - | - | - | - | - | - | - | - | - | - |
| Aspochalasin B | - | - | - | - | - | - | - | - | - | - |
| Aspochalasin E | - | 19.0 ± 7.7[3] | - | - | - | - | - | - | - | - |
| Boerechalasin F | - | - | 22.8[4] | - | - | - | - | - | - | - |
| Phychaetoglobin A | >50 | >50 | - | - | - | - | - | - | - | - |
| Phychaetoglobin B | >50 | >50 | - | - | - | - | - | - | - | - |
| Phychaetoglobin C | 33.7 ± 1.8 | 29.5 ± 1.5 | - | - | - | - | - | - | - | - |
| Phychaetoglobin D | 13.7 ± 1.1 | 10.2 ± 0.9 | - | - | - | - | - | - | - | - |
| Cytoglobosin B | - | - | - | - | - | - | 7.78[2] | 7.15[2] | - | - |
| Chaetoglobosin Fex | - | - | - | - | - | - | 4.31[2] | 2.10[2] | - | - |
Note: "-" indicates that data was not reported in the cited sources.
Table 2: Comparative Anti-inflammatory Activity of Epoxycytochalasans (IC50 in µM)
| Compound | Assay | Cell Line | IC50 (µM) |
| Boerechalasin A | NO Production Inhibition | RAW264.7 | 21.9[4] |
| Boerechalasin E | NO Production Inhibition | RAW264.7 | 5.7[4] |
| Mollipilin A | NO Production Inhibition | BV-2 | 0.7 ± 0.1 |
| Chaetoglobosin D | Anti-angiogenesis | EPCs | 0.8 ± 0.3 |
Table 3: Comparative Antiviral Activity of Epoxycytochalasans (EC50 in µM)
| Compound | Virus | Cell Line | EC50 (µM) |
| Benzofuran (B130515) derivative from Aspergillus sp. | HSV-1 | - | 9.5 ± 0.5[3] |
| Benzofuran derivative from Aspergillus sp. | HSV-2 | - | 5.4 ± 0.6[3] |
Note: Direct comparative antiviral data for a range of epoxycytochalasans is limited in the currently available literature.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the epoxycytochalasan compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[3]
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is then added to each well, and the plates are incubated at room temperature for 30 minutes.[3]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[3]
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[3]
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader.[3]
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay
LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded in 96-well plates at an appropriate density and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the epoxycytochalasan compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.
Antiviral Assay
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6- or 12-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the epoxycytochalasan compound for 1 hour at 37°C.
-
Infection: The cell monolayers are then infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.
Signaling Pathways and Mechanisms of Action
Epoxycytochalasans exert their biological effects through the modulation of various cellular signaling pathways. Their primary mechanism of action often involves the disruption of the actin cytoskeleton, which is crucial for cell division, motility, and morphology. This interference with actin polymerization can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death) and the modulation of inflammatory responses.
Apoptosis Induction Pathway
Many epoxycytochalasans induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This is often initiated by cellular stress caused by actin disruption, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.
Caption: Epoxycytochalasan-induced apoptosis pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of epoxycytochalasans are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, these compounds can reduce the expression of inflammatory mediators like nitric oxide (NO).
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of epoxycytochalasans involves a series of in vitro assays to determine their cytotoxic, anti-inflammatory, and antiviral potential.
Caption: General workflow for bioactivity screening.
References
- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor aspochalasin and antiviral benzofuran derivatives from a marine-derived fungus Aspergillus sp. SCSIO41032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma of 19,20-Epoxycytochalasin D: A Guide to Its Revised Structure and Biological Significance
A pivotal revision in the chemical structure of the fungal metabolite, 19,20-Epoxycytochalasin D, has been confirmed through rigorous spectroscopic and crystallographic analysis. This guide provides a comprehensive comparison of the originally proposed and the now-verified structures, supported by experimental data, for researchers, scientists, and drug development professionals.
Initially isolated from the fungus Xylaria hypoxylon, the structure of this compound was later revised, a critical update for the accurate understanding of its structure-activity relationship and its potential as a therapeutic agent. The correction of its molecular architecture is fundamental for elucidating its mechanism of action and for guiding future synthetic efforts.
The Structural Revision: A Tale of Stereochemistry
The core of the structural revision lies in the stereochemistry at the C-19 position of the molecule's macrocyclic ring. The initially proposed structure was 19(αH), 20(αH)-epoxycytochalasin D. However, detailed spectroscopic analysis, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY, combined with single-crystal X-ray diffraction, unambiguously confirmed the correct structure to be 19(βH), 20(αH)-epoxycytochalasin D.[1][2][3] This seemingly subtle change in the spatial orientation of a single hydrogen atom significantly impacts the molecule's three-dimensional conformation and its interaction with biological targets.
dot
Caption: Logical workflow from the originally proposed structure to the confirmed revised structure of this compound.
Comparative Cytotoxicity: A Potent Anti-Cancer Profile
This compound exhibits potent cytotoxic activity against various cancer cell lines.[1] Its efficacy is often compared to other members of the cytochalasan family, such as Cytochalasin D and 19,20-Epoxycytochalasin C. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values, highlighting the compound's performance.
| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | 19,20-Epoxycytochalasin C (IC₅₀ in µM) | Cytochalasin D (IC₅₀ in µM) |
| P-388 | Murine Leukemia | 0.16 | Not Reported | Not Reported |
| MOLT-4 | Human Leukemia | 10.0 | 8.0 | 25.0 |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 1.11 | Not Reported |
| HT-29 | Human Colon Adenocarcinoma | Not Reported | 0.65 | Not Reported |
| BT-549 | Human Breast Cancer | 7.84 | Not Reported | Not Reported |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | Not Reported | Not Reported |
Note: IC₅₀ values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[2][3]
The data indicates that this compound is a potent cytotoxic agent, with its activity against the P-388 cell line being particularly noteworthy.[3] In some cases, its cytotoxicity is comparable to or stronger than its close analogs.[1]
Mechanism of Action: Disrupting the Cellular Scaffolding
Like other cytochalasins, the primary mechanism of action for this compound is the disruption of the actin cytoskeleton.[4] By binding to the barbed end of actin filaments, it prevents the polymerization of actin monomers, leading to a breakdown of the cellular scaffolding. This disruption triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).
dot
Caption: Simplified signaling pathway showing how this compound disrupts actin dynamics to induce cytotoxicity.
Experimental Protocols
The confirmation of the revised structure and the evaluation of its biological activity were based on the following key experimental methodologies.
Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 1-5 mg of purified this compound was dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[2]
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra were acquired on a high-field NMR spectrometer (500 MHz or higher).[2][3]
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR experiments were analyzed to determine the connectivity and relative stereochemistry of the atoms in the molecule.
2. Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent.
-
Data Collection: A selected crystal was mounted on a diffractometer, and X-ray diffraction data were collected.
-
Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods to obtain an electron density map, and the atomic positions were refined to yield the final, unambiguous three-dimensional structure.[2]
Biological Assays
1. Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
A Comparative Review of 19,20-Epoxycytochalasin D and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 19,20-Epoxycytochalasin D and its analogs, focusing on their cytotoxic effects against various cancer cell lines. We delve into their mechanism of action, supported by experimental data, and present detailed methodologies for key assays. This document aims to be an objective resource, comparing the performance of these compounds to inform future research and drug development in oncology.
Abstract
This compound, a fungal metabolite, and its analogs are potent disruptors of the actin cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. This guide compares the cytotoxic activity of this compound with its close analog, 19,20-Epoxycytochalasin C, and other related compounds. The primary mechanism of action involves the inhibition of actin polymerization, which triggers the mitochondrial (intrinsic) and potentially the extrinsic apoptotic pathways. Quantitative data from various studies are presented in a comparative format, and detailed protocols for key biological assays are provided to facilitate further investigation into the therapeutic potential of this class of compounds.
Comparative Cytotoxicity
The cytotoxic potential of this compound and its analogs has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the available data for this compound and its prominent analog, 19,20-Epoxycytochalasin C.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | 0.16 | [1][2] |
| MOLT-4 | Human Leukemia | 10.0 | [1] |
| BT-549 | Breast Ductal Carcinoma | 7.84 | [2][3] |
| LLC-PK11 | Pig Kidney Epithelial | 8.4 | [2][3] |
| SK-MEL | Skin Melanoma | >10 | [2] |
| KB | Human Epidermoid Carcinoma | >10 | [2] |
| SK-OV-3 | Ovarian Cancer | >10 | [2] |
Table 2: Cytotoxicity of 19,20-Epoxycytochalasin C
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Adenocarcinoma | 0.65 | [4][5] |
| HL-60 | Human Promyelocytic Leukemia | 1.11 | [5][6] |
| SK-MEL | Skin Melanoma | 8.02 | [7] |
| A549 | Lung Carcinoma | >10 | [5] |
| MCF-7 | Breast Adenocarcinoma | >10 | [5] |
| PC-3 | Prostate Adenocarcinoma | >10 | [5] |
Table 3: Comparative Cytotoxicity of Other 19,20-Epoxycytochalasin Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 18-desoxy-19,20-epoxycytochalasin C | Not Specified | Not Specified | Not Specified | [6] |
| Oxidized 19,20-epoxycytochalasin C | HT-29 | Colon Adenocarcinoma | >10 | [8][9] |
Mechanism of Action: Disruption of Actin Cytoskeleton and Induction of Apoptosis
The primary molecular target of this compound and its analogs is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, these compounds inhibit the polymerization of new actin monomers. This disruption of actin dynamics triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).
The apoptotic process induced by these compounds appears to involve both the intrinsic (mitochondrial) and extrinsic pathways.
Signaling Pathways
The disruption of the actin cytoskeleton acts as a cellular stress signal that can initiate apoptosis through multiple pathways.
Caption: Proposed signaling pathways for apoptosis induction by this compound analogs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin in vitro. A common method utilizes pyrene-labeled actin, which exhibits increased fluorescence upon polymerization.
Protocol:
-
Actin Preparation: Reconstitute pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Initiation of Polymerization: Mix the actin solution with the test compound at various concentrations. Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole, pH 7.0).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data Analysis: Plot fluorescence intensity versus time to observe the kinetics of actin polymerization. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of polymerization.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound analog for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Synthesis of Analogs
The synthesis of the complex cytochalasan scaffold is challenging. However, simplified analogs lacking the macrocyclic moiety have been synthesized to explore the structure-activity relationship. One approach involves a Diels-Alder reaction to construct the isoindolone core, followed by the attachment of various side chains. While not a direct synthesis of this compound, this methodology provides a framework for generating novel analogs with potential biological activity. Studies on such simplified analogs have shown that even without the macrocycle, some cytotoxic and migrastatic activity can be retained, highlighting the importance of the core structure's substitution pattern.[10][11]
Discussion and Future Perspectives
The available data indicates that this compound and its analog, 19,20-Epoxycytochalasin C, exhibit potent cytotoxic activity against a range of cancer cell lines, particularly those of leukemic and colon origin.[1][5][6] The primary mechanism of action is the disruption of the actin cytoskeleton, which induces apoptosis through the mitochondrial pathway. The presence of the 19,20-epoxy group appears to be a crucial feature for their biological activity.
Structure-activity relationship studies, such as the finding that oxidation of the hydroxyl group at the C7 position of 19,20-epoxycytochalasin C leads to its inactivation, provide valuable insights for the design of more potent and selective analogs.[8][9] Future research should focus on a broader, direct comparative analysis of a wider range of analogs to further elucidate the structure-activity relationships. The development of synthetic routes to these complex molecules will be crucial for generating novel derivatives with improved therapeutic indices. Further investigation into the specific signaling pathways and molecular interactions will aid in the optimization of these compounds as potential anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19,20-Epoxycytochalasin C | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 19,20-Epoxycytochalasin D: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory and Research Professionals
This document provides essential safety protocols and logistical procedures for the proper disposal of 19,20-Epoxycytochalasin D. Adherence to these guidelines is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This compound is a potent biological agent and must be handled with the utmost care throughout its lifecycle, including disposal.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
As a member of the cytochalasin family, it should be handled as a highly toxic and potentially teratogenic compound. All personnel must use appropriate personal protective equipment (PPE) and adhere to strict safety protocols to minimize the risk of exposure through direct contact or inhalation[1].
Quantitative Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
| BT-549 | 7.84 | [2] |
| LLC-PK11 | 8.4 | [2] |
| P388 | 0.16 | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the mandatory steps for the safe disposal of this compound from a laboratory setting.
Objective: To safely collect, decontaminate (where applicable), and package all this compound waste for final disposal by a certified hazardous waste management service.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste containers
-
Sealable plastic bags for solid waste
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Safety glasses with side shields or goggles
-
Chemical fume hood
-
10% bleach solution (freshly prepared)
-
Absorbent pads
Procedure:
-
Waste Segregation:
-
At the point of generation, immediately segregate all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, tubes, vials, flasks).
-
Contaminated personal protective equipment (PPE).
-
Any materials used for spill cleanup.
-
-
-
Liquid Waste Management:
-
Aqueous Solutions:
-
Working within a certified chemical fume hood, transfer aqueous waste containing this compound to a designated hazardous waste container.
-
For decontamination of dilute aqueous solutions, carefully add a 10% final concentration of bleach. Allow the solution to react for a minimum of 30 minutes[1].
-
Crucially, even after decontamination, this treated liquid must be disposed of as hazardous chemical waste [1].
-
-
Non-Aqueous Solutions:
-
Do not treat with bleach.
-
Collect in a separate, compatible hazardous waste container clearly labeled with the solvent and "this compound waste".
-
-
-
Solid Waste Management:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Carefully collect the contaminated absorbent material and place it in the solid hazardous waste container[1].
-
Clean the spill area with a 10% bleach solution, followed by a water rinse. Absorb all cleaning solutions with fresh pads and dispose of them as hazardous waste[1].
-
-
Final Packaging and Labeling:
-
Ensure all hazardous waste containers are securely sealed.
-
Label each container clearly with:
-
"Hazardous Waste"
-
"this compound"
-
The specific contents (e.g., "Aqueous Waste," "Solid Waste," "Sharps")
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage and Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and final disposal through your institution's approved hazardous waste disposal contractor. The primary and required method of disposal is through a licensed hazardous waste facility[1].
-
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 19,20-Epoxycytochalasin D. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental exposure to this potent fungal metabolite.
Immediate Safety and Hazard Information
This compound is a member of the cytochalasan family of mycotoxins. While a Safety Data Sheet (SDS) from at least one manufacturer does not classify the substance as hazardous according to the Globally Harmonized System (GHS), the broader class of cytochalasins is known for high toxicity.[1] Research indicates that this compound exhibits cytotoxic effects against various cell lines.[2][3][4][5][6][7] Therefore, a cautious approach, treating it as a potentially hazardous compound, is strongly recommended.
Key Hazards:
-
Cytotoxicity: Demonstrates moderate to weak cytotoxicity against several cancer cell lines.[4][5]
-
Antiplasmodial and Phytotoxic Activity: Shows potent activity against Plasmodium falciparum and is phytotoxic.[2][5]
-
Lack of Comprehensive Toxicological Data: The toxicological properties have not been fully investigated.[8]
Quantitative Hazard and Physical Data
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₇ | [2][9] |
| Molecular Weight | 523.62 g/mol | [2] |
| Appearance | Crystalline solid | [10] |
| Storage Temperature | -20°C | [2][10] |
| Solubility | Soluble in DMSO and dichloromethane | [10] |
Table 2: Reported Cytotoxicity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Source |
| BT-549 | 7.84 | [2][5] |
| LLC-PK11 | 8.4 | [2][5] |
| P388 | 0.16 | [2] |
| SK-MEL | 8.02 (for 19,20-Epoxycytochalasin C) | [11] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Given the cytotoxic potential, all handling of this compound should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Consider double-gloving. | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye exposure from splashes or aerosols. |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects personal clothing from contamination. |
| Respiratory | Work in a certified chemical fume hood. | Minimizes inhalation of airborne particles. |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE as specified in Table 3.
-
Weighing and Reconstitution: If working with the solid form, carefully weigh the required amount in a chemical fume hood. Avoid generating dust. When reconstituting, add the solvent slowly to the solid to prevent aerosolization.
-
Experimental Use: Conduct all manipulations within the fume hood. Use disposable labware whenever possible.
-
Post-Handling: After use, decontaminate the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Decontamination and Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Segregation: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, lab coats) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination of Glassware: Reusable glassware should be soaked in a decontaminating solution (e.g., a suitable laboratory detergent) before standard washing procedures.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Visualization of Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 19,20-Epoxycytochalasin C | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
